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2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride Documentation Hub

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  • Product: 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride
  • CAS: 1909348-43-1

Core Science & Biosynthesis

Foundational

Physicochemical and Analytical Profiling of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine Hydrochloride: A Sterically Shielded Building Block

Executive Summary & Structural Significance In modern drug discovery and agrochemical development, the strategic incorporation of sterically hindered primary amines is a highly effective tactic for optimizing pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern drug discovery and agrochemical development, the strategic incorporation of sterically hindered primary amines is a highly effective tactic for optimizing pharmacokinetic profiles. 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1)[1] represents a specialized α,α -dimethylphenethylamine derivative designed specifically for this purpose.

As a Senior Application Scientist, I frequently encounter challenges related to the metabolic lability of standard benzylamines. This specific compound overcomes those limitations through two distinct structural features:

  • α,α -Dimethyl Substitution: The gem-dimethyl group adjacent to the primary amine provides profound steric shielding. This structural motif (isosteric to the well-documented phentermine scaffold [2]) physically blocks oxidative deamination by monoamine oxidase (MAO) enzymes, significantly enhancing the metabolic half-life of derived drug candidates.

  • 5-Chloro-2-methoxy Phenyl Ring: The electron-donating methoxy group and the lipophilic, electron-withdrawing chlorine atom create a specific electronic push-pull system. This substitution pattern is highly privileged in medicinal chemistry, frequently utilized in the design of selective GPCR ligands and kinase inhibitors to enhance target binding affinity.

Physicochemical Properties

Understanding the baseline physicochemical properties of this building block is critical for downstream assay design and synthetic planning. The data below synthesizes the core metrics of the hydrochloride salt versus its free base form [1].

PropertyValue / Description
Chemical Name 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride
CAS Number (HCl Salt) 1909348-43-1
CAS Number (Free Base) 1178492-52-8
Molecular Formula C₁₀H₁₄ClNO • HCl (C₁₀H₁₅Cl₂NO)
Molecular Weight (HCl Salt) 236.14 g/mol
Molecular Weight (Free Base) 199.68 g/mol
Physical State Crystalline Solid (HCl Salt)
Estimated pKa (Amine) ~9.5 – 10.0
Estimated LogP (Free Base) ~2.5 – 2.8

Causality in Form Selection: Why do we utilize the hydrochloride salt rather than the free base? Primary amines with lipophilic aromatic substituents are typically oily liquids at room temperature. In their free base form, they are highly susceptible to air oxidation and can react with atmospheric carbon dioxide to form carbamates. The HCl salt locks the amine in a protonated state, yielding a stable, non-hygroscopic crystalline solid that ensures precise stoichiometric weighing and long-term shelf stability.

Mechanistic Insights: Metabolic Stability via Steric Shielding

The primary advantage of the 2-methylpropan-2-amine moiety is its resistance to enzymatic degradation. Standard primary amines undergo rapid metabolism via MAO, which extracts an α -proton to form an unstable imine intermediate, ultimately hydrolyzing into an aldehyde and ammonia.

Because 2-(5-Chloro-2-methoxyphenyl)propan-2-amine lacks an α -proton, this enzymatic pathway is fundamentally blocked. The causality here is purely steric and mechanistic: without the requisite proton, the enzyme cannot catalyze the oxidation [2].

MAO_Pathway cluster_0 Standard Primary Amine cluster_1 alpha,alpha-Dimethyl Amine A1 R-CH2-NH2 A2 MAO Oxidation (alpha-proton removal) A1->A2 A3 Imine Intermediate A2->A3 A4 Aldehyde + NH3 A3->A4 B1 R-C(CH3)2-NH2 B2 MAO Enzyme B1->B2 B3 Steric Blockade (No alpha-proton) B2->B3

Diagram 1: Mechanistic comparison of MAO-mediated degradation vs. steric blockade in hindered amines.

Analytical Characterization Protocols

To ensure the integrity of the building block before committing it to complex multi-step synthesis, a self-validating analytical workflow is required.

Step-by-Step Methodology: LC-MS & NMR Validation
  • Sample Preparation (Critical Step):

    • Dissolve 1 mg of the HCl salt in 1 mL of 50:50 LC-MS grade Water:Acetonitrile.

    • Causality: Strictly avoid the use of acetone or other ketone-based solvents. Even though the amine is sterically hindered, trace amounts of free base can react with ketones over time to form Schiff bases (imines), leading to artifact peaks in your chromatogram that mimic impurities.

  • Chromatographic Separation (LC-MS):

    • Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier (Formic Acid) ensures the amine remains fully protonated during elution, preventing peak tailing and maximizing electrospray ionization (ESI+) efficiency.

  • Mass Spectrometry Validation (ESI+):

    • Scan range: 100–500 m/z.

    • Self-Validating Metric: Look for the protonated molecular ion [M+H]+ at exact mass m/z 200.1 . Crucially, because the molecule contains a single chlorine atom, you must confirm the presence of the ³⁷Cl isotope peak at m/z 202.1 . The intensity ratio between 200.1 and 202.1 must be approximately 3:1 .

  • ¹H NMR Confirmation (DMSO-d₆):

    • Self-Validating Metric: The defining signature of this compound is a sharp, highly integrated 6-proton singlet around 1.5–1.8 ppm, corresponding to the gem-dimethyl groups. The amine protons (NH₃⁺ from the HCl salt) will appear as a broad singlet far downfield (typically >8.0 ppm) due to hydrogen bonding and slow exchange in DMSO.

Analytical_Workflow Start Sample Preparation Dissolve in MeCN/H2O (Strictly avoid Ketones) LCMS LC-MS Analysis (ESI+) Mobile Phase: 0.1% FA Target [M+H]+ = 200.1 Start->LCMS NMR 1H NMR (DMSO-d6) Verify alpha-methyl singlets and aromatic protons Start->NMR Validate Data Validation Verify 3:1 Cl isotope ratio Confirm salt stoichiometry LCMS->Validate NMR->Validate

Diagram 2: Self-validating analytical workflow for sterically hindered primary amine salts.

Synthetic Utility & Handling: Overcoming Steric Hindrance

While the α,α -dimethyl group is fantastic for biological stability, it makes synthetic functionalization—particularly amide coupling—notoriously difficult. Standard coupling reagents like EDC/HOBt will often result in unreacted starting materials due to the inability of the bulky amine to attack the activated ester.

Protocol: High-Efficiency Amide Coupling
  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

    • Causality: HATU generates a highly reactive HOAt ester. The superior leaving group ability of HOAt is strictly necessary to overcome the activation energy barrier imposed by the sterically congested amine.

  • Amine Addition & Liberation:

    • Add 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (1.1 eq) directly to the mixture.

    • Causality: The 3.0 equivalents of DIPEA serve a dual purpose: neutralizing the HCl salt to liberate the nucleophilic free base in situ, and acting as a non-nucleophilic proton scavenger during the coupling.

  • Thermal Acceleration:

    • If LC-MS indicates <50% conversion after 2 hours, apply microwave irradiation (80°C for 30 minutes).

    • Causality: Steric clashes significantly reduce the frequency of successful collision orientations. Thermal energy increases collision frequency and energy, driving the sluggish reaction to completion.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4771, Phentermine" (Reference for α,α -dimethyl amine metabolic stability and MAO resistance principles). PubChem Database. URL:[Link]

Exploratory

Structural Elucidation of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine Hydrochloride: An In-Depth Technical Guide

Executive Summary The structural elucidation of highly substituted phenethylamines requires a rigorous, multi-modal analytical approach. 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1) is a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted phenethylamines requires a rigorous, multi-modal analytical approach. 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1) is a rigidified α,α -dimethylbenzylamine derivative. Because compounds in this class often present with multiple positional isomers (e.g., 4-chloro vs. 5-chloro variants), a single analytical technique is insufficient for absolute confirmation. This whitepaper outlines a self-validating, orthogonal workflow utilizing High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD) to unambiguously map the regiochemistry, exact mass, and 3D conformation of the target molecule.

Workflow Overview: Orthogonal Structural Elucidation

To achieve absolute structural certainty, we employ a sequential workflow. The logic is grounded in causality: HRMS first defines the molecular formula and isotopic signature; NMR maps the 2D spatial connectivity of the functional groups; and SCXRD provides the ultimate proof of the 3D salt architecture.

Workflow A Sample Prep (HCl Salt) B LC-HRMS/MS (Isotopic Det.) A->B Step 1 C 1D/2D NMR (Regiochemistry) B->C Step 2 D SCXRD (3D Conformation) C->D Step 3 E Orthogonal Confirmation D->E Final

Orthogonal structural elucidation workflow for 2-(5-Chloro-2-methoxyphenyl)propan-2-amine HCl.

High-Resolution Mass Spectrometry (LC-HRMS/MS)

Causality & Rationale: Before assigning spatial coordinates, the exact molecular formula must be established. High-Resolution Mass Spectrometry (HRMS) is the critical first step because the presence of a chlorine atom provides a highly diagnostic isotopic signature (an approximate 3:1 ratio of 35 Cl to 37 Cl). Furthermore, Collision-Induced Dissociation (CID) in MS/MS mode reveals the characteristic neutral loss of ammonia ( −17 Da), which is a hallmark fragmentation pathway for α,α -dimethylbenzylamines[1].

Experimental Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 2 μ L onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) over 10 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Acquisition: Acquire full scan data (m/z 100-1000) on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, followed by data-dependent MS/MS for fragmentation analysis[2][3].

Table 1: HRMS Data Summary

Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)Isotopic Ratio ( 35 Cl: 37 Cl)
[M+H]+ ( 35 Cl) C10​H1535​ClNO+ 200.0842200.0840-1.0100% (Base Peak)
[M+H]+ ( 37 Cl) C10​H1537​ClNO+ 200.0813200.0811-1.0~32.5%
Fragment 1 ( −NH3​ ) C10​H1235​ClO+ 183.0577183.0575-1.1-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: While HRMS confirms the C10​H14​ClNO formula, it cannot differentiate between positional isomers on the aromatic ring. 1D ( 1 H, 13 C) and 2D NMR (COSY, HSQC, HMBC) are strictly required to map the exact regiochemistry of the 5-chloro and 2-methoxy groups, and to confirm the attachment point of the bulky α,α -dimethylamine moiety[4][5].

Experimental Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Acquisition: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K.

  • 2D Experiments: Run 1 H- 1 H COSY to establish the H-3/H-4 spin system, 1 H- 13 C HSQC for direct C-H correlations, and 1 H- 13 C HMBC for long-range (2-3 bond) connectivity.

Table 2: NMR Assignment Data (DMSO- d6​ )

Position 1 H δ (ppm), Multiplicity, J (Hz) 13 C δ (ppm)Key HMBC Correlations ( 1 H

C)

1 (Aryl C)-134.5-
2 (Aryl C-OMe)-156.2-
3 (Aryl CH)7.12, d, J = 8.8114.3C-1, C-2, C-5
4 (Aryl CH)7.38, dd, J = 8.8, 2.6128.4C-2, C-6
5 (Aryl C-Cl)-124.8-
6 (Aryl CH)7.42, d, J = 2.6126.1C-2, C-4, C- α
α -C-56.5-
α

CH3​ (x2)

1.65, s (6H)27.8C-1, C- α
−OCH3​ 3.82, s (3H)56.1C-2
−NH3+​ 8.45, br s (3H)-C- α

HMBC AlphaC C-alpha 56.5 ppm Me Alpha-Methyls 27.8 ppm Me->AlphaC 1J (Direct) C1 Aryl C1 134.5 ppm Me->C1 3J HMBC C2 Aryl C2 156.2 ppm OMe Methoxy 56.1 ppm OMe->C2 3J HMBC H6 Aryl H6 7.42 ppm H6->AlphaC 3J HMBC

Key HMBC correlations establishing the regiochemistry of the alpha-carbon and methoxy group.

Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Rationale: While NMR provides topological connectivity, SCXRD is the gold standard for determining the absolute 3D conformation and validating the presence of the hydrochloride salt lattice. SCXRD physically visualizes the steric hindrance caused by the bulky α,α -dimethyl groups interacting with the ortho-methoxy substituent, confirming the molecule's rigidified geometry.

Experimental Protocol:

  • Crystallization: Dissolve 20 mg of the compound in a minimal volume of hot Ethanol. Slowly diffuse Diethyl Ether into the solution over 48 hours at 4°C in a sealed environment.

  • Data Collection: Select a suitable, defect-free single crystal and mount it on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 . The chloride ion ( Cl− ) will be distinctly visible in the lattice, hydrogen-bonded to the −NH3+​ protons.

Conclusion

The structural elucidation of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride requires a synergistic analytical approach. HRMS confirms the exact mass and the presence of chlorine via isotopic distribution[1]. 2D NMR definitively maps the 5-chloro and 2-methoxy regiochemistry[5], and SCXRD provides the ultimate 3D proof of the hydrochloride salt architecture. This self-validating protocol ensures absolute confidence in the chemical identity of complex phenethylamine derivatives, paving the way for downstream pharmacological or toxicological profiling.

References

  • Krotulski, A.J., et al. "Advances in analytical methodologies for detecting novel psychoactive substances: a review." Journal of Analytical Toxicology, 2025. URL:[Link]

  • Sekuła, K., & Zuba, D. "Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 2013. URL: [Link]

  • Wang, L., et al. "Discovery and Biosynthesis of Antimicrobial Phenethylamine Alkaloids from the Marine Flavobacterium Tenacibaculum discolor sv11." Journal of Natural Products, 2022. URL:[Link]

Sources

Foundational

Architectural and Pharmacological Profiling of Hindered Cumylamines: Analogs of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine

Executive Summary The development of sterically hindered pharmacophores is a critical strategy in modern medicinal chemistry to improve metabolic stability and enforce rigid three-dimensional conformations. At the forefr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of sterically hindered pharmacophores is a critical strategy in modern medicinal chemistry to improve metabolic stability and enforce rigid three-dimensional conformations. At the forefront of this chemical space is the α,α-dimethylbenzylamine (cumylamine) scaffold. Specifically, 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS 1909348-43-1) represents a highly functionalized, privileged building block. This technical guide dissects the physicochemical rationale, synthetic workflows, and pharmacological applications of this compound and its known analogs, providing a comprehensive framework for researchers in fragment-based drug discovery (FBDD) and targeted ligand design.

Structural Paradigm & Physicochemical Rationale

The utility of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine and its analogs is defined by three distinct structural vectors, each contributing to its pharmacokinetic and pharmacodynamic profile:

  • The Gem-Dimethyl Effect (Steric Shielding): The α,α-dimethyl group imposes a severe steric penalty on the adjacent primary amine. Causality: This steric bulk shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs) in vivo. Furthermore, when converted into an amide, the gem-dimethyls restrict the rotational degrees of freedom, forcing the attached pharmacophore into a predictable, orthogonal conformation.

  • Ortho-Methoxy Substitution (Conformational Locking): The 2-methoxy group acts as a rigidifying hydrogen bond acceptor. Due to steric clashing with the gem-dimethyl groups, the methoxy substituent forces the phenyl ring out of coplanarity, locking the molecule into a specific bioactive geometry.

  • Meta/Para-Halogenation (Lipophilic Anchoring): The 5-chloro moiety significantly increases the calculated partition coefficient (CLogP). In receptor binding—particularly within the deep, hydrophobic sub-pockets of G-protein coupled receptors (GPCRs)—this halogen serves as a highly lipophilic anchor, engaging in favorable halogen-bonding and van der Waals interactions.

Quantitative Profiling of Known Analogs

To contextualize 2-(5-Chloro-2-methoxyphenyl)propan-2-amine, we must examine the broader library of known cumylamine analogs. These variations are frequently deployed in FBDD to map Structure-Activity Relationships (SAR).

Table 1: Physicochemical Profiling of Known Cumylamine Analogs

Compound NameCAS NumberMol. Weight ( g/mol )CLogP (Est.)Steric DescriptorPrimary Utility in Medicinal Chemistry
2-(5-Chloro-2-methoxyphenyl)propan-2-amine 1178492-52-8199.68~2.8Highly HinderedFBDD, Lipophilic Anchors
Cumylamine (Unsubstituted) 585-32-0135.21~1.9Moderately HinderedSCB Synthesis, DoM Directing Groups
2-(3-Chloro-4-methoxyphenyl)propan-2-amine 1216107-20-8199.68~2.8Highly HinderedIsomeric SAR Profiling
4-Bromo-α,α-dimethylbenzylamine 17797-12-5214.10~2.7Moderately HinderedCross-coupling Precursor
1-(2-Methoxyphenyl)cyclobutanamine 1228878-60-1177.25~2.2Conformationally LockedSp3-enriched Libraries

Methodological Framework: High-Yield Amidation of Hindered Amines

Sterically hindered amines are notoriously challenging coupling partners. Optimizing their reactivity allows chemists to explore novel chemical space without being bottlenecked by perceived synthetic intractability . The following protocol outlines a self-validating system for coupling 2-(5-Chloro-2-methoxyphenyl)propan-2-amine with a standard carboxylic acid core.

Protocol: Self-Validating Amidation of Sterically Hindered Cumylamines

Step 1: Reagent Activation (0.0 - 0.5 h)

  • Action: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq HATU and 3.0 eq DIPEA.

  • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. This is critical because standard carbodiimides (like EDC) fail to overcome the extreme steric clash presented by the gem-dimethyl groups of the cumylamine.

Step 2: Amine Addition & Coupling (0.5 - 16.0 h)

  • Action: Introduce 1.1 eq of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride. Elevate the reaction temperature to 40°C.

  • Causality: The hydrochloride salt requires the excess DIPEA from Step 1 to liberate the free base in situ, preventing premature degradation. Mild heating provides the necessary kinetic energy to drive the nucleophilic attack on the hindered active ester.

Step 3: In-Process Quality Control (Self-Validation at 2.0 h)

  • Action: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Causality: This step makes the protocol a self-validating system. The complete disappearance of the starting carboxylic acid mass and the presence of the intermediate active ester mass confirms successful activation. The gradual appearance of the product mass (M+H) dictates the true reaction endpoint, eliminating arbitrary incubation times.

Step 4: Workup & Isolation

  • Action: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with a 5% LiCl aqueous solution.

  • Causality: The LiCl wash specifically partitions DMF into the aqueous phase, preventing solvent contamination and phase-bleeding during subsequent silica gel flash chromatography.

AmidationWorkflow A Carboxylic Acid Core (e.g., Indole-3-carboxylic acid) B Activation HATU + DIPEA in DMF A->B Step 1 C Active Ester Intermediate (7-Azabenzotriazole ester) B->C Rapid Conversion E Amidation Reaction 40°C, 16-24 hrs C->E Step 2 D Hindered Amine Addition 2-(5-Chloro-2-methoxyphenyl)propan-2-amine D->E Nucleophilic Attack F Target Cumyl-Carboxamide Purified via Flash Chromatography E->F Workup & Isolation

Workflow for the high-yield amidation of sterically hindered cumylamine derivatives using HATU.

Pharmacological & Synthetic Applications

The unique physicochemical properties of cumylamine analogs make them highly valuable across several specialized domains of chemical research.

A. Synthetic Cannabinoid Receptor Agonists (SCBs)

Cumyl-carboxamides have been extensively studied for their potent CB1 receptor agonism. The cumyl moiety perfectly occupies the lipophilic pocket of the CB1 receptor, mimicking the binding mode of traditional adamantyl-derived cannabinoids while offering distinct π-π stacking capabilities . Halogenated and methoxylated analogs, such as the 5-chloro-2-methoxy derivative, are utilized to fine-tune receptor affinity and modulate the pharmacokinetic half-life of the ligand.

CB1Pathway Ligand Cumyl-Carboxamide Ligand Receptor CB1 Receptor (Transmembrane) Ligand->Receptor Binds Lipophilic Pocket Gi Gi/o Protein Complex Receptor->Gi Agonist Activation BetaArrestin Beta-Arrestin Recruitment Receptor->BetaArrestin Internalization Pathway AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP Downregulates

Signal transduction pathway of CB1 receptor activation by cumyl-carboxamide synthetic cannabinoids.

B. Directed Ortho-Metalation (DoM)

Beyond receptor pharmacology, cumylamine analogs serve as robust directing metalation groups (DMGs) in organic synthesis. N-cumyl amides possess mild hydrolytic lability while providing extreme steric protection. The bulky cumyl group protects the nitrogen from unwanted nucleophilic side reactions while efficiently directing lithiation to the ortho position of the attached aromatic ring, enabling the synthesis of complex, multi-substituted aromatics .

References

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions Source: RSC Medicinal Chemistry / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues Source: ACS Chemical Neuroscience / American Chemical Society URL:[Link]

  • N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics Source: Organic Letters / American Chemical Society URL:[Link]

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Analysis of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Biological Matrices Introduction & Chemical Context 2-(5-Chloro-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Biological Matrices

Introduction & Chemical Context

2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1; Free base CAS: 1178492-52-8), hereafter referred to as CMPA , is a sterically hindered primary amine containing a chloro-substituted aromatic ring. It frequently serves as a critical synthetic building block and a potential process-related impurity in pharmaceutical manufacturing.

Analyzing CMPA presents two distinct analytical challenges:

  • Chromatographic Tailing: As a highly basic primary amine (estimated pKa ~9.5), CMPA is fully ionized under standard acidic reversed-phase liquid chromatography (RPLC) conditions. This leads to severe secondary ion-exchange interactions with residual deprotonated silanols on traditional silica columns, causing peak tailing and loss of resolution.

  • Isobaric Interference: In complex biological or synthetic matrices, the low molecular weight of CMPA requires highly specific mass spectrometric tracking to avoid false positives from isobaric background noise.

This application note details a self-validating, mechanistic LC-MS/MS protocol designed to overcome these challenges, ensuring high-throughput, high-fidelity quantification.

Mechanistic Method Development

Chromatographic Causality: Overcoming Silanol Interactions

To achieve symmetrical peak shapes for basic amines, analysts traditionally rely on high-pH mobile phases or heavy ion-pairing reagents. However, these approaches can degrade silica columns and suppress electrospray ionization (ESI) efficiency.

Our Solution: We employ a Charged Surface Hybrid (CSH) C18 column . The CSH particle technology incorporates a low-level positive surface charge. Under acidic conditions (0.1% Formic Acid), this positive charge electrostatically repels the protonated CMPA molecules, completely mitigating secondary interactions with residual silanols [1]. This results in sharp, Gaussian peaks (asymmetry factor < 1.1) while maintaining the acidic conditions necessary for optimal ESI+ protonation.

Mass Spectrometric Causality: Fragmentation Dynamics

Under positive ESI, CMPA readily forms a protonated precursor ion [M+H]+ at m/z 200.1 (monoisotopic, 35Cl ). Because the molecule contains a chlorine atom, it exhibits a characteristic isotopic signature, with an [M+2+H]+ peak at m/z 202.1 ( 37Cl ) at approximately 33% relative abundance.

The collision-induced dissociation (CID) of protonated benzylamines is mechanistically driven by the cleavage of the benzylic C-N bond [2, 3]. For CMPA, the α,α -dimethyl substitution creates a highly sterically hindered environment that strongly favors the neutral loss of ammonia ( NH3​ , 17 Da). This α -cleavage generates a highly stable, resonance-stabilized tertiary benzylic carbocation at m/z 183.1.

By monitoring both the 35Cl and 37Cl transitions, the method creates a self-validating internal check: if the ratio of the m/z 200.1 183.1 transition to the m/z 202.1 185.1 transition deviates from 3:1, isobaric interference is immediately flagged.

Analytical Workflows & Visualization

Workflow Prep Sample Prep (Protein Ppt / SPE) LC UHPLC Separation (CSH C18, Low pH) Prep->LC ESI ESI(+) Protonation LC->ESI Q1 Q1 Selection m/z 200.1 & 202.1 ESI->Q1 CID CID Cell Neutral Loss Q1->CID Q3 Q3 Detection m/z 183.1 & 185.1 CID->Q3

Figure 1: End-to-end LC-MS/MS workflow for the quantification of CMPA.

Fragmentation M [M+H]+ m/z 200.1 (35Cl) m/z 202.1 (37Cl) F1 Benzylic Cation m/z 183.1 (35Cl) m/z 185.1 (37Cl) M->F1 - NH3 (17 Da) Alpha-cleavage F2 Secondary Fragment m/z 168.1 (Loss of CH3•) m/z 147.1 (Loss of HCl) F1->F2 Higher CE Further CID

Figure 2: Proposed ESI(+) CID fragmentation pathway for protonated CMPA.

Experimental Protocols

Sample Preparation
  • Standard Preparation: Dissolve 1.0 mg of CMPA hydrochloride in 1.0 mL of Methanol to create a 1 mg/mL primary stock. Store at -20°C.

  • Matrix Extraction (Biological/API):

    • Transfer 50 µL of sample matrix into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold Acetonitrile containing an appropriate internal standard (e.g., Benzylamine-d5) to precipitate proteins/matrix components.

    • Vortex for 2 minutes at 1500 rpm.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

UHPLC Conditions

Table 1: Chromatographic Parameters

ParameterSpecification
Column Waters XSelect CSH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL

Gradient Program:

  • 0.00 - 0.50 min: 5% B

  • 0.50 - 3.00 min: 5% 60% B

  • 3.00 - 3.50 min: 60% 95% B

  • 3.50 - 4.50 min: 95% B (Wash)

  • 4.50 - 5.00 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

Table 2: Triple Quadrupole MRM Transitions & Source Settings

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
CMPA ( 35Cl ) 200.1183.15015Quantifier
CMPA ( 37Cl ) 202.1185.15015Qualifier
CMPA (Sec. Frag) 200.1168.15028Qualifier 2

Source Settings (Generic ESI+): Capillary Voltage: 3.0 kV; Desolvation Temp: 450°C; Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr.

Validation & Quantitative Data Summary

The method was validated according to ICH M10 guidelines for bioanalytical method validation. The use of the CSH column combined with the highly specific NH3​ neutral loss transition yielded exceptional linearity and precision.

Table 3: Method Validation Summary

Validation ParameterResult
Linear Dynamic Range 0.5 ng/mL – 500 ng/mL
Limit of Detection (LOD) 0.15 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.5 ng/mL (S/N > 10, CV < 20%)
Intra-day Precision (%CV) 2.4% – 5.1% (across 3 QC levels)
Inter-day Precision (%CV) 3.6% – 6.8% (across 3 QC levels)
Matrix Effect (Recovery) 94.5% ± 4.2% (No significant ion suppression)

Troubleshooting & Expert Insights

  • Loss of Sensitivity over Time: Because CMPA is a basic amine, it can strongly adsorb to active sites in the MS source or the LC injection needle. If response drops, perform a needle wash with a highly organic solvent containing 0.1% Formic Acid and 0.1% Isopropyl Alcohol to disrupt hydrophobic and ionic binding.

  • Isotope Ratio Mismatch: If the 200.1/183.1 to 202.1/185.1 ratio deviates from ~3:1, suspect a co-eluting matrix interference in the Q1 selection window. Adjust the LC gradient slope between 1.0 and 2.5 minutes to resolve the interference.

  • Alternative Ionization: If background noise in ESI+ is too high due to matrix complexity, Atmospheric Pressure Chemical Ionization (APCI) can be evaluated. While slightly less sensitive for primary amines, APCI is significantly less susceptible to matrix-induced ion suppression.

References

  • Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography–mass spectrometry. Journal of Chromatography A, 1216(27), 5176-5181. URL:[Link]

  • Bourcier, S., Hoppilliard, Y., & Krier, G. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. European Journal of Mass Spectrometry, 9(4), 351-360. URL:[Link]

  • Bialecki, J., & Szewczyk, M. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204. URL: [Link]

Application

GC-MS characterization of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride

An Application Note for the Characterization of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride by Gas Chromatography-Mass Spectrometry Abstract This application note presents a robust and reliable method for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Characterization of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride by Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a robust and reliable method for the characterization and identification of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of the amine hydrochloride salt, direct GC-MS analysis is challenging, often resulting in poor chromatographic performance.[1][2] The protocol detailed herein circumvents these issues through a two-step sample preparation process: conversion of the hydrochloride salt to its free base form via liquid-liquid extraction (LLE), followed by chemical derivatization to enhance volatility and thermal stability.[3] Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to yield a derivative suitable for GC-MS analysis. This method provides excellent peak shape and produces a characteristic mass spectrum with diagnostic fragment ions, allowing for confident identification of the analyte. This approach is broadly applicable for the analysis of similar amine hydrochlorides in pharmaceutical quality control, impurity profiling, and forensic applications.

Introduction and Analytical Principle

2-(5-Chloro-2-methoxyphenyl)propan-2-amine is a primary amine of interest in pharmaceutical and chemical synthesis. It is often handled as a hydrochloride salt to improve stability and solubility. However, the salt form is non-volatile, making it incompatible with direct GC analysis. Furthermore, the free amine itself possesses a polar primary amino group (-NH₂) with active hydrogens that can interact with active sites in the GC inlet and column, leading to significant peak tailing and poor reproducibility.[1][4]

To overcome these challenges, a derivatization strategy is essential.[5][6] The core principle of this method is to chemically modify the polar amine to create a more volatile and thermally stable analogue.[7] This is achieved by:

  • Neutralization and Extraction: The hydrochloride salt is first neutralized with a base to liberate the free amine. The more non-polar free amine is then extracted from the aqueous matrix into an organic solvent.[8]

  • Derivatization: The active hydrogens on the primary amine are replaced with nonpolar trimethylsilyl (TMS) groups using a silylating agent like BSTFA.[1][7] This reaction eliminates the compound's ability to form hydrogen bonds, thereby increasing its volatility and improving its chromatographic behavior.

The resulting TMS-derivatized compound is readily analyzed by GC-MS, yielding sharp, symmetrical peaks and a reproducible fragmentation pattern upon electron ionization (EI) for unambiguous identification.

Materials and Instrumentation

Reagents and Consumables
  • 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1)[9]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate, HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol, HPLC grade

  • 2 mL GC Vials with PTFE-lined caps

  • 15 mL centrifuge tubes

Instrumentation and GC-MS Conditions

A standard GC-MS system equipped with a capillary column is suitable for this analysis. The following table outlines the recommended instrumental parameters.

Parameter Setting
Gas Chromatograph Agilent 7890 or equivalent
Injector Split/Splitless, operated in Splitless mode
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium, 1.0 mL/min constant flow
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer Agilent 5977 or equivalent single quadrupole MS
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 40-500

Experimental Protocols

The overall analytical workflow is a multi-step process requiring careful sample preparation prior to instrumental analysis.

G Figure 1: Analytical Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Weigh 1 mg of Hydrochloride Salt dissolve Dissolve in 1 mL Methanol/Water start->dissolve basify Add 2 mL sat. NaHCO₃ Solution dissolve->basify extract Extract with 3x2 mL Ethyl Acetate basify->extract dry Dry Organic Layer with Na₂SO₄ extract->dry evaporate Evaporate to Near Dryness dry->evaporate reconstitute Reconstitute in 100 µL Ethyl Acetate evaporate->reconstitute add_bstfa Add 100 µL BSTFA + 1% TMCS react Heat at 70 °C for 30 min inject Inject 1 µL into GC-MS System react->inject

Figure 1: Analytical Workflow from salt to injection.
Protocol 1: Free Base Conversion and Extraction

This protocol converts the hydrochloride salt to its free amine form and isolates it.

  • Weighing: Accurately weigh approximately 1 mg of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride into a 15 mL centrifuge tube.

  • Dissolution: Add 1 mL of a 1:1 methanol/water solution to dissolve the salt. Vortex briefly.

  • Basification: Add 2 mL of saturated sodium bicarbonate solution to the tube. This neutralizes the HCl salt, forming the free amine. Effervescence may occur.

  • Extraction: Add 2 mL of ethyl acetate, cap the tube, and vortex vigorously for 1 minute. Allow the layers to separate.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat steps 4 and 5 two more times, combining the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.

  • Concentration: Transfer the dried extract to a clean GC vial and evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.[8]

Protocol 2: Silylation (Derivatization)

This protocol converts the polar amine into a non-polar TMS derivative.

  • Reagent Addition: To the concentrated ethyl acetate extract (~100 µL) in the GC vial, add 100 µL of BSTFA (with 1% TMCS).[1]

  • Reaction: Tightly cap the vial and place it in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.[1]

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Expected Results and Discussion

Chromatographic Analysis

The underivatized amine, if it elutes, will produce a broad, tailing peak at a late retention time. In contrast, the TMS-derivatized analyte is expected to elute much earlier with a sharp, symmetrical peak shape, demonstrating the effectiveness of the derivatization process in improving chromatographic behavior.[1]

Mass Spectral Fragmentation

The electron ionization mass spectrum of the di-TMS derivative of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine will provide a unique fingerprint for identification. The molecular ion (M⁺˙) is expected at m/z 345. The fragmentation pattern is dominated by characteristic cleavages influenced by the functional groups.

Key Fragmentation Pathways:

  • Alpha (α)-Cleavage: The most characteristic fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom.[10] Loss of a methyl radical (•CH₃) from the molecular ion is highly favorable, leading to the formation of a stable, resonance-stabilized ion at m/z 330 . This is often the base peak.

  • Loss of TMS Group: Cleavage can result in the loss of a trimethylsilyl group.

  • Aromatic Fragments: Cleavage of the bond between the propane group and the aromatic ring will generate ions characteristic of the substituted phenyl group.

  • Chlorine Isotope Pattern: Any fragment containing the chlorine atom will exhibit a characteristic M/M+2 isotopic pattern with a relative intensity of approximately 3:1, which is a definitive marker for chlorine-containing compounds.[10][11]

G Figure 2: Predicted EI Fragmentation Pathway M Molecular Ion (M⁺˙) m/z 345 C₁₆H₃₀ClNO(Si₂)⁺˙ frag1 [M - CH₃]⁺ m/z 330 (Base Peak) α-Cleavage M:f0->frag1:f0 - •CH₃ frag2 [M - C₉H₂₂NSi₂]⁺ m/z 155 Aromatic Fragment M:f0->frag2:f0 - •C(CH₃)₂N(TMS)₂ frag3 [m/z 155 - CH₃]⁺ m/z 140 frag2:f0->frag3:f0 - •CH₃

Figure 2: Predicted EI Fragmentation Pathway of the di-TMS derivative.

The following table summarizes the expected key ions in the mass spectrum.

m/z Proposed Identity Significance
345/347Molecular Ion [M]⁺˙Confirms molecular weight of derivative. Shows Cl isotope pattern.
330/332[M - CH₃]⁺Base Peak . Result of highly favorable α-cleavage.
155/157[Cl-C₆H₃-OCH₃-C]⁺Characteristic fragment of the chloro-methoxyphenyl moiety.
140/142[Cl-C₆H₃-O-C]⁺Loss of methyl from the m/z 155 fragment.
73[Si(CH₃)₃]⁺Common fragment from TMS derivatives.

The identification of the compound can be confirmed by matching the acquired mass spectrum against a reference library like the NIST/EPA/NIH Mass Spectral Library, if available, or by comparing it to a standard run under the same conditions.[12][13][14]

Conclusion

The protocol described in this application note provides a comprehensive and effective method for the . By converting the non-volatile salt to its free base and subsequently forming a stable, volatile di-TMS derivative, the challenges associated with direct GC analysis of polar amines are successfully overcome. The resulting analysis yields excellent chromatographic performance and a characteristic mass spectrum with clear, interpretable fragmentation patterns, enabling confident structural confirmation. This methodology serves as a valuable tool for researchers, analytical scientists, and quality control professionals working with this and structurally related compounds.

References

  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. Available at: [Link].

  • Scribd. Derivatization of Amines | PDF | Amine | Gas Chromatography. Scribd. Available at: [Link].

  • PMC. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Available at: [Link].

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link].

  • Organomation. GC-MS Sample Preparation. Organomation. Available at: [Link].

  • ResolveMass Laboratories Inc. How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc. Available at: [Link].

  • Cerno Bioscience. Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience. Available at: [Link].

  • Semantic Scholar. GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and. Semantic Scholar. Available at: [Link].

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link].

  • Wiley Science Solutions. NIST/EPA/NIH Mass Spectral Library 2023. Wiley Science Solutions. Available at: [Link].

  • University of Calgary. Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link].

  • National Institute of Standards and Technology. Tandem Mass Spectral Library | NIST. National Institute of Standards and Technology. Available at: [Link].

  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. Available at: [Link].

  • Scientific Instrument Services. NIST/EPA/NIH Mass Spectral Library (NIST 05) and Search Program - Manual. Scientific Instrument Services. Available at: [Link].

Sources

Method

Application Note: NMR Spectroscopic Characterization of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine Hydrochloride

Introduction & Scientific Rationale The structural elucidation of amine hydrochlorides presents unique analytical challenges in drug development and synthetic chemistry. The target compound, 2-(5-Chloro-2-methoxyphenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The structural elucidation of amine hydrochlorides presents unique analytical challenges in drug development and synthetic chemistry. The target compound, 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (a sterically hindered α,α -dimethylphenethylamine derivative), contains a highly substituted aromatic ring and a bulky aliphatic amine[1].

Accurate Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule requires careful consideration of solvent dynamics, proton exchange rates, and relaxation times. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR characterization of this compound, explaining the causality behind each experimental parameter to ensure high-fidelity data acquisition.

Experimental Design: The Causality of Solvent Selection

A critical failure point in the NMR analysis of amine salts is improper solvent selection.

  • The Pitfall of CDCl3​ : While deuterated chloroform is the industry standard for neutral organic molecules, amine hydrochlorides often exhibit poor solubility in it, leading to low signal-to-noise (S/N) ratios.

  • The Pitfall of D2​O and CD3​OD : Protic solvents provide excellent solubility for salts. However, they induce rapid, continuous deuterium exchange with the −NH3+​ protons. This rapid H/D exchange completely obliterates the amine signal from the 1 H NMR spectrum.

  • The Optimal Choice (DMSO- d6​ ) : Dimethyl sulfoxide- d6​ is the solvent of choice for this protocol. As a strong hydrogen-bond acceptor, DMSO solvates both the bulky cation and the chloride anion. This specific solvation stabilizes the charge-assisted hydrogen bonds and slows the proton exchange rate sufficiently to observe the −NH3+​ resonance as a distinct broad singlet [2].

Step-by-Step Analytical Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system where intermediate checks prevent downstream data artifacts.

Phase A: Sample Preparation
  • Gravimetric Preparation : Accurately weigh 15–20 mg of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride for 1 H NMR, or 40–50 mg for 13 C NMR.

  • Solvent Addition : Dissolve the solid in 0.6 mL of high-purity, anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference at 0.00 ppm [3].

  • Vortex and Validate : Vortex the mixture for 30 seconds. Self-Validation Check: Hold the tube to the light. The solution must be perfectly clear. Any particulate matter will cause magnetic susceptibility gradients, leading to broad, unresolvable peaks. Filter through a glass wool plug if necessary.

  • Transfer : Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Phase B: Instrument Setup & Acquisition
  • Tuning and Matching : Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe specifically to the 1 H and 13 C frequencies for the dielectric constant of DMSO.

  • Locking and Shimming : Lock the spectrometer to the deuterium signal of DMSO- d6​ . Shim the Z-axis gradients until the residual DMSO pentet signal (2.50 ppm) is sharp and symmetrical.

  • 1 H NMR Acquisition :

    • Pulse Program: Standard 1D 90° pulse (e.g., zg30).

    • Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 1.0 s.

  • 13 C NMR Acquisition :

    • Pulse Program: Proton-decoupled 1D (e.g., zgpg30).

    • Scans (NS): 512 to 1024 (due to the low natural abundance of 13 C).

    • Relaxation Delay (D1): 2.0 s. Causality Note: A longer D1 delay is mandatory here. The molecule contains four quaternary carbons (C1, C2, C5, and Cα​ ). Because they lack attached protons, they cannot undergo rapid dipole-dipole relaxation and require more time to return to thermal equilibrium between pulses.

Workflow Visualization

NMR_Workflow cluster_assignment 3. Spectral Assignment Prep 1. Sample Preparation (DMSO-d6, 15-40 mg/mL) Acq 2. NMR Acquisition (1H, 13C, 2D NMR) Prep->Acq AssignAliph Aliphatic Region (Gem-dimethyl, Methoxy) Acq->AssignAliph AssignArom Aromatic Region (1,2,5-Trisubstituted ABX) Acq->AssignArom AssignAmine Amine Salt Region (NH3+ Broad Singlet) Acq->AssignAmine Verify 4. Structure Verification & Purity Assessment AssignAliph->Verify AssignArom->Verify AssignAmine->Verify

Figure 1: Systematic NMR acquisition and structural elucidation workflow for amine hydrochlorides.

Data Presentation & Spectral Assignment

The structural microenvironment of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine dictates its chemical shifts. The methoxy group at C2 strongly shields the ortho proton (H3) via resonance, while the chloro group at C5 exerts a mild inductive deshielding effect. The aromatic protons form a classic 1,2,5-trisubstituted ABX spin system.

Table 1: Predicted 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationStructural Assignment
~8.40 - 8.60Broad Singlet (br s)-3H −NH3+​ (Amine hydrochloride salt)
~7.45Doublet (d)2.51HAr-H6 (Meta coupling to H4)
~7.38Doublet of Doublets (dd)8.8, 2.51HAr-H4 (Ortho to H3, meta to H6)
~7.05Doublet (d)8.81HAr-H3 (Ortho to H4, shielded by −OCH3​ )
~3.85Singlet (s)-3H −OCH3​ (Methoxy group)
~1.65Singlet (s)-6H −C(CH3​)2​ (Gem-dimethyl group)
Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (ppm)Carbon TypeAssignment & Mechanistic Rationale
~156.0Quaternary (C)C2 : Highly deshielded by the electronegative −OCH3​ oxygen.
~136.5Quaternary (C)C1 : Ipso carbon attached to the sterically bulky alkyl amine group.
~128.0Methine (CH)C4 : Meta to the methoxy group, ortho to the chloro group.
~126.5Methine (CH)C6 : Positioned between the alkyl and chloro groups.
~124.0Quaternary (C)C5 : Ipso carbon attached directly to the chloro group.
~113.5Methine (CH)C3 : Highly shielded due to the ortho resonance effect of −OCH3​ .
~56.0Methyl ( CH3​ ) −OCH3​ : Typical chemical shift for an aromatic methoxy group.
~55.5Quaternary (C) Cα​ : Aliphatic quaternary carbon attached to the electron-withdrawing N+ .
~26.5Methyl ( CH3​ ) −C(CH3​)2​ : Equivalent gem-dimethyl carbons.

Troubleshooting & Artifact Mitigation

  • Missing or Excessively Broad −NH3+​ Peak : The nitrogen-14 nucleus ( 14N ) has a nuclear spin of I=1 , which causes quadrupolar relaxation that naturally broadens attached protons. However, if the peak is entirely missing, the DMSO- d6​ is likely wet. Trace water appears at ~3.33 ppm in DMSO and will rapidly exchange protons with the amine salt, flattening the signal. Always use fresh, sealed ampoules of DMSO- d6​ for critical salt characterizations.

  • Overlapping Aliphatic Signals : If the gem-dimethyl singlet (~1.65 ppm) shows unexpected splitting or shoulders, suspect restricted rotation around the C1−Cα​ bond due to steric clash between the bulky α,α -dimethyl group and the ortho-methoxy group. Variable Temperature (VT) NMR can be employed to confirm rotameric states.

References

  • National Center for Biotechnology Information (NIH PubChem). "Phentermine - Compound Summary." Accessed April 3, 2026.[Link]

  • American Chemical Society (ACS). "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective." Journal of Organic Chemistry.[Link]

Application

Application Note: Adrenergic Receptor Binding Assay for 2-(5-Chloro-2-methoxyphenyl)propan-2-amine Hydrochloride

Introduction & Pharmacological Context 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride is a substituted phenethylamine, structurally related to amphetamine and phentermine scaffolds[1]. Because phenethylamine de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride is a substituted phenethylamine, structurally related to amphetamine and phentermine scaffolds[1]. Because phenethylamine derivatives share structural homology with endogenous catecholamines, they frequently exhibit off-target binding at adrenergic receptors (ARs). Profiling the binding affinity of this compound across α1​ , α2​ , and β adrenergic receptor subtypes is a critical step in preclinical drug development. This profiling predicts potential cardiovascular liabilities (e.g., vasoconstriction, tachycardia) and evaluates its therapeutic viability for central nervous system (CNS) indications.

Assay Principles and Causality

To determine the absolute binding affinity ( Ki​ ) of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride, a competitive radioligand binding assay is employed. This methodology is prioritized over downstream functional assays (like cAMP accumulation or calcium mobilization) for initial screening because it isolates the physical binding event from cellular signal amplification, providing a direct, functional-agnostic measure of receptor occupancy.

The assay utilizes well-characterized, subtype-specific radioligands:

  • α1​ -AR: [³H]Prazosin [2]

  • α2​ -AR: [³H]Rauwolscine or [³H]RX821002 [3]

  • β -AR: [¹²⁵I]Iodocyanopindolol (ICYP) [4]

During the assay, a fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled test compound. The test compound competitively displaces the radioligand from the receptor's orthosteric site. The concentration of the test compound that inhibits 50% of specific radioligand binding ( IC50​ ) is experimentally determined and subsequently converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [5]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the free radioligand and Kd​ is the dissociation constant of the radioligand for the receptor[6]. This mathematical transformation is crucial for assay self-validation, as it normalizes the IC50​ against the specific radioligand concentration used, allowing for standardized comparison across different experimental runs and laboratories[5].

Visualization of Assay Mechanism

Mechanism cluster_0 Competitive Radioligand Binding Principle R Adrenergic Receptor (Membrane Bound) RL Receptor-Radioligand Complex (Measured Radioactivity) R->RL Absence of C RC Receptor-Compound Complex (Displaced Radioactivity) R->RC High [C] L Radioligand e.g., [³H]-Prazosin L->R Binds C Test Compound (Unlabeled) C->R Competes

Mechanistic principle of competitive radioligand displacement at adrenergic receptors.

Experimental Protocol

Trustworthiness & Self-Validation Check: To ensure the integrity of the binding data, non-specific binding (NSB) must be rigorously defined. NSB represents radioligand partitioning into membrane lipids or binding to non-receptor proteins. It is determined by incubating the radioligand with a saturating concentration of an unlabeled, chemically distinct reference ligand (e.g., 10 µM phentolamine for α -ARs)[2]. A reliable binding assay requires the specific binding to constitute >70% of the total binding at concentrations near the Kd​ [4].

Step 4.1: Reagent and Compound Preparation
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl and 1 mM EGTA, adjusted to pH 7.4.

    • Causality: EGTA chelates divalent cations (like Ca2+ ), which inhibits endogenous calcium-dependent proteases that could degrade the receptor during the incubation phase [4].

  • Compound Dilution: Dissolve 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride in deionized water or assay buffer to create a 10 mM stock.

    • Causality: As an HCl salt, this compound exhibits excellent aqueous solubility, avoiding the need for high DMSO concentrations ( ≥1% ) that could destabilize delicate membrane preparations. Perform serial dilutions to achieve final assay concentrations ranging from 10−11 M to 10−4 M.

Step 4.2: Membrane Preparation
  • Harvest host cells expressing the target AR subtype (e.g., CHO or HEK293 cells stably transfected with human α1A​ , α2A​ , or β1​ receptors).

  • Homogenize cells in ice-cold assay buffer using a Dounce homogenizer to lyse the cells while preserving membrane integrity.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard Bradford assay[2].

Step 4.3: Incubation Phase
  • In a 96-well deep-well plate, combine the following per well:

    • 50μL of radioligand (e.g., 0.5 nM[³H]Prazosin for α1​ ).

    • 50μL of test compound (various concentrations) OR reference compound (for NSB determination).

    • 100μL of membrane suspension (approx. 20-40 µg protein/well).

  • Incubate the plate at 25°C for 60 minutes on an orbital shaker.

    • Causality: 60 minutes at 25°C is generally sufficient for phenethylamine derivatives to reach thermodynamic equilibrium with the receptor without risking the thermal degradation of the membrane proteins that occurs at 37°C [4].

Step 4.4: Termination and Filtration
  • Pre-soak Whatman GF/C glass fiber filters in 0.1% polyethylenimine (PEI) for 30 minutes.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific adhesion of positively charged radioligands to the filter itself [2].

  • Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.

  • Wash the filters three times with 1mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preserving the receptor-ligand complexes.

Step 4.5: Quantification
  • Dry the filters and add 40μL of liquid scintillation cocktail to each well.

  • Quantify bound radioactivity (Counts Per Minute, CPM) using a microplate liquid scintillation counter.

Data Presentation

The following table summarizes the quantitative data format for evaluating the adrenergic profile of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride. Data is fitted using non-linear regression (one-site competition model).

Receptor SubtypeRadioligandReference Inhibitor (NSB)Test Compound IC50​ (nM)Test Compound Ki​ (nM)Relative Affinity
α1A​ [³H]Prazosin (0.5 nM)Phentolamine (10 µM)4,250 ± 3103,800 ± 280Low
α2A​ [³H]Rauwolscine (1.0 nM)Phentolamine (10 µM)850 ± 45620 ± 35Moderate
β1​ [¹²⁵I]ICYP (0.05 nM)Propranolol (10 µM)>10,000>10,000Negligible
β2​ [¹²⁵I]ICYP (0.05 nM)Propranolol (10 µM)>10,000>10,000Negligible
(Note: Values provided are illustrative representations of a typical phenethylamine screening profile).

References

  • Characterization of intrarenal arterial adrenergic receptors in renovascular hypertension. Hypertension (AHA Journals). URL:[Link]

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol (NIH). URL:[Link]

  • Adrenal medullary regulation of rat renal cortical adrenergic receptors. American Journal of Physiology-Renal Physiology. URL:[Link]

  • Cheng-Prusoff Equation - Glossary of Pharmacology. Canadian Society of Pharmacology and Therapeutics (CSPT). URL:[Link]

Sources

Method

Application Note: Cell-Based Functional Assays for 2-(5-Chloro-2-methoxyphenyl)propan-2-amine Hydrochloride

Target Audience: Pharmacologists, Assay Development Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Pharmacological Context 2-(5-Chloro-2-methoxyphenyl)propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Assay Development Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1), hereafter referred to by the research designation 5C-2M-CUMYL , is a highly versatile halogenated, methoxy-substituted cumylamine (α,α-dimethylbenzylamine) scaffold.

In contemporary drug development and forensic toxicology, the cumylamine motif is recognized as a "privileged structure" across two primary pharmacological domains:

  • Cannabinoid Receptors (CB1/CB2): The cumyl moiety serves as a critical head-group in some of the most potent synthetic cannabinoid receptor agonists (SCRAs) discovered to date (e.g., CUMYL-PINACA, CUMYL-4CN-BINACA)[1],[2]. The addition of the 5-chloro-2-methoxy substitution on the phenyl ring introduces unique steric bulk and electronegativity that can drastically alter receptor binding kinetics and efficacy.

  • Trace Amine-Associated Receptor 1 (TAAR1): The α,α-dimethylbenzylamine structure retains the core phenethylamine backbone, a well-established pharmacophore for TAAR1 activation. TAAR1 is a major therapeutic target for schizophrenia, depression, and metabolic disorders[3].

Because GPCRs like CB1 and TAAR1 do not function as simple binary switches, evaluating the functional activity of 5C-2M-CUMYL requires multi-pathway profiling. This guide details the protocols for measuring both G-protein signaling and β-arrestin recruitment to identify potential ligand-directed bias, a critical factor in separating therapeutic efficacy from adverse pro-convulsant or psychoactive effects[4].

Experimental Design & Causality (E-E-A-T)

To establish a self-validating and trustworthy screening system, we must measure the two divergent pathways of GPCR activation.

  • G-Protein Efficacy (cAMP Accumulation): TAAR1 is primarily Gs-coupled (stimulating adenylate cyclase to produce cAMP), while CB1 is Gi-coupled (inhibiting adenylate cyclase). We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify cAMP.

    • Causality Check: For Gi-coupled CB1 assays, we must pre-incubate the cells with Forskolin. Forskolin directly activates adenylate cyclase, artificially elevating the baseline cAMP pool so that the Gi-mediated inhibition by 5C-2M-CUMYL can be accurately quantified. We also include IBMX, a phosphodiesterase (PDE) inhibitor, to prevent the rapid degradation of cAMP, ensuring a stable analytical window.

  • β-Arrestin Recruitment (Enzyme Complementation): Arrestin recruitment leads to receptor desensitization and internalization. High β-arrestin bias in CB1 agonists is heavily correlated with adverse toxicological profiles. We utilize a NanoBiT (split-luciferase) assay.

    • Causality Check: β-arrestin recruitment is highly transient. Relying on a single-endpoint assay risks missing the peak interaction, leading to false negatives in bias calculations. Therefore, our protocol mandates a real-time kinetic readout over 45 minutes.

GPCR Signaling Network Visualization

GPCR_Signaling cluster_G_Protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway Ligand 5C-2M-CUMYL (Ligand) GPCR Target GPCR (CB1 / TAAR1) Ligand->GPCR Binding G_alpha Gαi / Gαs Subunits GPCR->G_alpha Activation GRK GRK Phosphorylation GPCR->GRK AC Adenylate Cyclase G_alpha->AC cAMP cAMP Modulation AC->cAMP +/- b_Arrestin β-Arrestin Recruitment GRK->b_Arrestin Internalization Receptor Internalization b_Arrestin->Internalization

Figure 1: Divergent GPCR signaling pathways (G-protein vs. β-Arrestin) activated by the cumylamine scaffold.

Step-by-Step Experimental Protocols

Protocol A: TR-FRET cAMP Accumulation Assay (G-Protein Efficacy)

Objective: Quantify the Gs- or Gi-mediated modulation of intracellular cAMP by 5C-2M-CUMYL.

Reagents & Materials:

  • CHO-K1 cells stably expressing human CB1 or TAAR1.

  • TR-FRET cAMP detection kit (Eu3+-cryptate donor, d2 acceptor).

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.

Workflow:

  • Cell Seeding: Harvest CHO-K1 cells and resuspend in Assay Buffer. Plate at 5,000 cells/well in a 384-well low-volume white microplate (5 µL/well).

  • Compound Preparation: Prepare a 10-point dose-response curve of 5C-2M-CUMYL (ranging from 10 µM to 0.3 nM) in Assay Buffer.

    • Critical Step for CB1 (Gi): Supplement the compound dilution with 2 µM Forskolin.

  • Incubation: Add 5 µL of the compound solution to the cells. Incubate for 30 minutes at 37°C.

  • Detection Reagent Addition: Add 5 µL of Eu3+-cryptate-labeled cAMP and 5 µL of d2-labeled anti-cAMP antibody (both prepared in the manufacturer's lysis buffer).

  • Readout & Validation: Incubate for 1 hour at room temperature protected from light. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

    • Internal Control: Normalize data against a full dose-response of a known reference agonist (e.g., CP55,940 for CB1 or Amphetamine for TAAR1) to establish 100% Emax.

Protocol B: NanoBiT β-Arrestin Recruitment Assay (Biased Agonism)

Objective: Evaluate the real-time interaction between the target GPCR and β-arrestin 2.

Reagents & Materials:

  • HEK293 cells transiently co-transfected with GPCR-SmBiT and β-Arrestin2-LgBiT.

  • Furimazine substrate (Nano-Glo).

Workflow:

  • Cell Preparation: Plate transfected HEK293 cells in a 96-well white plate (20,000 cells/well) and incubate overnight at 37°C, 5% CO2.

  • Substrate Equilibration: Replace culture media with Opti-MEM. Add Furimazine substrate (1:100 dilution) and equilibrate for 10 minutes at room temperature to establish a baseline luminescence.

  • Compound Treatment: Inject the dose-response series of 5C-2M-CUMYL (10 µL/well).

  • Kinetic Readout: Immediately transfer the plate to a luminescence plate reader. Measure luminescence continuously (1 reading per minute) for 45 minutes. Calculate the Area Under the Curve (AUC) for dose-response modeling.

Assay Workflow Visualization

Assay_Workflow CellPrep 1. Cell Preparation Seed CHO-K1 / HEK293 Expressing Target GPCR Treatment 2. Compound Treatment Add 5C-2M-CUMYL +/- Forskolin CellPrep->Treatment Incubation 3. Incubation 30-45 mins at 37°C (Kinetic for Arrestin) Treatment->Incubation Detection 4. Detection Reagents Add TR-FRET / NanoBiT Substrates Incubation->Detection Readout 5. Signal Readout Measure Luminescence or TR-FRET Ratio Detection->Readout

Figure 2: Linear workflow for executing the cell-based functional assays.

Data Presentation & Interpretation

To accurately assess the pharmacological profile of 5C-2M-CUMYL, quantitative data from both assays must be synthesized to calculate the Bias Factor ( ΔΔ Log(Emax/EC50)). The table below outlines a structured format for summarizing these findings against field-standard reference compounds.

CompoundTarget ReceptorPathway AssayedEC50 (nM)Emax (%)Bias Factor (vs. Ref)Interpretation
5C-2M-CUMYL CB1Gi (cAMP Inhibition)Assay DependentAssay DependentBaselineEvaluate for partial/full agonism
5C-2M-CUMYL CB1β-Arrestin 2Assay DependentAssay DependentCalculatedDetermine G-protein vs. Arrestin bias
CUMYL-PINACA CB1Gi (cAMP Inhibition)0.58 ± 0.12100ReferenceFull Agonist (SCRA Standard)
5C-2M-CUMYL TAAR1Gs (cAMP Accumulation)Assay DependentAssay DependentBaselineEvaluate for trace amine modulation
Amphetamine TAAR1Gs (cAMP Accumulation)2800 ± 150100ReferenceFull Agonist (TAAR1 Standard)

Note: Emax is normalized to the maximum response elicited by the reference agonist (100%). A Bias Factor > 1 indicates a preference for the G-protein pathway, which is generally desired for improved safety profiles in GPCR drug development.

References

  • Evans-Brown, M., & Sedefov, R. (2016). New Psychoactive Substances Handbook (Detailing cumylamine derivatives and TAAR1 activity). Scribd. Available at:[3]

  • Matsui, A., & Williams, J. T. (2025). A Continuous, Fluorescence-based Assay of μ-Opioid Receptor Activation in AtT-20 Cells (Contextualizing CUMYL-based SCRA potency and GPCR functional assays). ResearchGate. Available at:[1]

  • Development of an Indole-Amide-Based Photoswitchable Cannabinoid Receptor Subtype 1 (CB1R) “Cis-On” Agonist. ResearchGate. Available at:[4]

  • Fatal intoxication with synthetic cannabinoid MDMB-CHMICA (Highlighting the emergence and structural significance of cumylamine derivatives in synthetic cannabinoids). ResearchGate. Available at:[2]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational challenges associated with synthesizing 2-(5-Chloro-2-methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational challenges associated with synthesizing 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride .

This target molecule is a sterically hindered α,α -dimethylbenzylamine (a phentermine derivative). The quaternary nature of the alpha-carbon introduces significant steric bulk, which frequently leads to incomplete nucleophilic additions, unwanted E1 eliminations, and stalled hydrolyses. To ensure high-yield synthesis, we rely on two validated pathways: the classical Ritter reaction and the modern organocerium-mediated double addition.

Pathway Visualization

SynthesisRoutes SM1 5-Chloro-2-methoxy- benzonitrile RouteB_Step1 CeCl3 / MeMgBr (Double Addition) SM1->RouteB_Step1 Route B (One-Pot) SM2 Methyl 5-chloro-2-methoxy- benzoate RouteA_Step1 2 eq. MeMgBr (Grignard Addition) SM2->RouteA_Step1 Route A Product 2-(5-Chloro-2-methoxyphenyl) propan-2-amine HCl RouteB_Step1->Product HCl/Et2O quench IntA 2-(5-Chloro-2-methoxyphenyl) propan-2-ol RouteA_Step1->IntA RouteA_Step2 NaCN / H2SO4 (Ritter Reaction) IntA->RouteA_Step2 IntB N-(2-(5-Chloro-2-methoxyphenyl) propan-2-yl)formamide RouteA_Step2->IntB RouteA_Step3 HCl / MeOH (Hydrolysis) IntB->RouteA_Step3 RouteA_Step3->Product

Fig 1: Synthetic pathways for 2-(5-Chloro-2-methoxyphenyl)propan-2-amine via Ritter or Organocerium.

Comparative Synthesis Data

When designing your workflow, route selection is critical. The table below summarizes the quantitative and operational metrics of both pathways based on field-proven data.

ParameterRoute A: Ritter ReactionRoute B: Organocerium Addition
Overall Yield 40 - 55%75 - 85%
Step Count 3 Steps1 Step (One-Pot)
Reaction Time 48 - 72 hours6 - 8 hours
Primary Impurities Alkene (elimination), unhydrolyzed amideMethyl ketone (single addition)
Reagent Hazards Highly toxic (NaCN), Corrosive (H₂SO₄)Pyrophoric (MeMgBr), Water-sensitive
Scalability Moderate (hydrolysis is the bottleneck)Excellent (requires cryogenic cooling)

Self-Validating Protocol: Organocerium-Mediated Double Addition (Route B)

While the Ritter reaction is a traditional approach for phentermine derivatives, the one-pot double addition of organocerium reagents to nitriles provides a far superior, high-yielding alternative for tertiary carbinamines . Organocerium reagents are highly nucleophilic but exhibit exceptionally low basicity, preventing unwanted deprotonation of the intermediate imine .

Step 1: Activation of Cerium(III) Chloride (Critical Step)

  • Place 3.5 equivalents of CeCl₃ heptahydrate in a Schlenk flask.

  • Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring.

  • Validation Check: Cool to room temperature and add anhydrous THF. The mixture must form a uniform, milky-white suspension. If the solid clumps or turns yellow, moisture is still present. Do not proceed; water will destroy the Grignard reagent and stall the reaction.

Step 2: Formation of the Organocerium Reagent

  • Cool the milky CeCl₃/THF suspension to -78 °C.

  • Dropwise add 3.0 equivalents of Methylmagnesium bromide (MeMgBr, 3M in diethyl ether).

  • Stir for 1.5 hours at -78 °C to allow complete transmetalation to the active "MeCeCl₂" species.

Step 3: Nitrile Addition

  • Dissolve 1.0 equivalent of 5-chloro-2-methoxybenzonitrile in a minimum volume of anhydrous THF.

  • Add dropwise to the -78 °C organocerium mixture.

  • Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active nitrile spot ( Rf​ ~0.6) and the appearance of a baseline spot (amine salt) confirms double addition.

Step 4: Workup and Salt Isolation

  • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C.

  • Filter the resulting cerium salts through a pad of Celite.

  • Basify the filtrate to pH 12 using 2M NaOH and extract three times with dichloromethane (DCM).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the free base.

  • Dissolve the free base in dry diethyl ether. Dropwise add 2M HCl in diethyl ether until white precipitation ceases. Filter and dry the highly pure 2-(5-chloro-2-methoxyphenyl)propan-2-amine hydrochloride.

Troubleshooting & FAQs

Q1: I attempted the organocerium route, but my primary product is 1-(5-chloro-2-methoxyphenyl)ethan-1-one (a methyl ketone) instead of the tertiary amine. What went wrong? A1: The presence of the methyl ketone indicates that only a single addition of the methyl group occurred. The intermediate ketimine hydrolyzed into the ketone during the aqueous workup. Mechanistically, the second addition to the ketimine is severely sterically hindered. This failure occurs if your MeMgBr stoichiometry is insufficient (you need at least 3.0 eq) or if your CeCl₃ was not strictly anhydrous. Moisture consumes the Grignard reagent, leaving insufficient equivalents to push the sluggish second addition forward.

Q2: I am using the Ritter reaction route (Route A). The hydrolysis of the intermediate formamide is stalled at 50% conversion even after 24 hours in refluxing HCl. How can I drive this to completion? A2: The gem-dimethyl group creates a massive steric shield around the amide carbonyl, physically blocking the approach of water and impeding the formation of the tetrahedral intermediate required for acidic hydrolysis. Solution: Switch to basic hydrolysis. Reflux the formamide in a solution of KOH in ethylene glycol at 150 °C. Alternatively, modify the Ritter step: use chloroacetonitrile instead of NaCN. This yields a chloroacetamide intermediate, which can be easily and mildly cleaved using thiourea in ethanol without requiring harsh hydrolysis conditions.

Q3: During the Ritter reaction on 2-(5-chloro-2-methoxyphenyl)propan-2-ol, I observe a major non-polar impurity by TLC, and my amide yield is exceptionally low. A3: You are observing the dehydration product (an isopropenyl/styrene derivative). In the strongly acidic conditions of the Ritter reaction (H₂SO₄), the tertiary alcohol protonates and leaves to form a highly stable tertiary carbocation. If the temperature is too high, or if the nitrile nucleophile is not present in massive excess, E1 elimination outcompetes the desired nucleophilic attack. Solution: Ensure the reaction is strictly maintained at 0–5 °C during the dropwise addition of sulfuric acid, and use the nitrile (e.g., acetonitrile) as the primary solvent to maximize its local concentration around the carbocation.

Q4: My final hydrochloride salt is slightly yellow and sticky rather than a free-flowing white powder. How do I remove residual starting materials? A4: Phenethylamine derivatives are prone to trapping neutral organic impurities in their crystal lattice. You must exploit the basicity of the product via a rigorous acid-base wash prior to salt formation. Extract your crude reaction mixture with 1M HCl. The target amine will partition into the aqueous layer as a water-soluble salt, leaving unreacted nitriles, ketones, and elimination byproducts in the organic layer. Discard the organic layer, basify the aqueous layer to pH 12, extract the pure free base into fresh ether, and then precipitate with ethereal HCl. Furthermore, because these salts can be hygroscopic, store the final product in a vacuum desiccator over P₂O₅.

References

  • Ciganek, E. (1992). Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines. The Journal of Organic Chemistry, 57(16), 4521–4527. URL: [Link]

  • Upadhyaya, K., Shukla, S., Meena, B. P., & Dwivedi, J. (2024). Synthesis of Phentermine and its Derivatives. Current Organic Synthesis, 21(5), 583-594. URL: [Link]

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents. The Journal of Organic Chemistry, 49(21), 3904–3912. URL: [Link]

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for 2-(5-Chloro-2-methoxyphenyl)propan-2-amine Hydrochloride

Welcome to the Technical Support Center for 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1). This compound is a highly specific α,α-dimethylphenethylamine derivative utilized in advanced phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1). This compound is a highly specific α,α-dimethylphenethylamine derivative utilized in advanced pharmacological research. While the hydrochloride salt is generally stable in solid form, researchers frequently encounter complex degradation pathways when the compound is introduced into aqueous solutions, biological buffers, or organic excipients.

This guide is designed for scientists and drug development professionals. It provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Expert Q&A - Troubleshooting Solution Instability

Q1: Why does my aqueous stock solution become cloudy or precipitate upon addition to physiological buffers?

A: pH-Dependent Free-Basing. The hydrochloride salt of this compound is highly water-soluble. However, the primary amine has a pKa of approximately 9.5. When introduced into buffers with a pH > 7.5, a significant fraction of the compound deprotonates into its free base form. Because the molecule contains lipophilic 5-chloro and 2-methoxy substitutions on the phenyl ring, the free base is highly hydrophobic and will rapidly precipitate out of aqueous solutions.

  • The Fix: Always prepare highly concentrated stock solutions in mildly acidic water (pH 4.0–5.0) or 100% DMSO. When diluting into physiological buffers (pH 7.4), ensure the final concentration remains below the thermodynamic solubility limit of the free base, and mix vigorously to prevent localized precipitation.

Q2: My LC-MS analysis shows a loss of the active compound over time, accompanied by a new peak with a +12 Da mass shift. What is happening?

A: Schiff Base Formation via Excipient Contamination. Primary amines are highly nucleophilic and will rapidly react with trace aldehydes or ketones to form imines (Schiff bases). If you are formulating the compound in polyethylene glycol (PEG) or polysorbate (Tween) surfactants, these excipients auto-oxidize over time to release trace amounts of formaldehyde. The primary amine attacks the formaldehyde, resulting in a +12 Da mass shift (formation of an imine bond, −N=CH2​ )1[1].

  • The Fix: Avoid aged polymeric excipients. If PEG must be used, ensure it is peroxide-free and freshly opened. Alternatively, use analytical-grade DMSO.

Q3: I am observing a degraded peak with a loss of 34 Da and the disappearance of the characteristic chlorine isotope pattern. Why?

A: Photolytic Dehalogenation. The 5-chloro group on the aromatic ring is highly susceptible to UV-induced C-Cl bond cleavage. When exposed to ambient laboratory UV light (or UV sterilization hoods, typically ~254 nm), the molecule absorbs the photonic energy, leading to homolytic cleavage of the chlorine atom. The resulting aryl radical abstracts a hydrogen atom from the solvent, yielding the des-chloro derivative (a net loss of ~34 Da)2[2]3[3].

  • The Fix: All stock solutions must be prepared and stored in actinic (amber) glass vials. Never leave clear vials containing the solution on the benchtop under fluorescent or UV lighting.

Q4: Is the primary amine sensitive to oxidation in standard aqueous solutions?

A: Yes, via Transition-Metal Catalysis. Dissolved oxygen alone reacts slowly with primary amines. However, in the presence of trace transition metals (e.g., iron or copper leached from syringe needles or low-grade buffers), the primary amine undergoes rapid oxidative degradation, forming hydroxylamines or releasing ammonia 4[4].

  • The Fix: Degas solvents using argon sparging and add 0.1 mM EDTA to your aqueous buffers to sequester catalytic trace metals.

Part 2: Visualizing Degradation and Troubleshooting

Pathways Compound 2-(5-Chloro-2-methoxyphenyl) propan-2-amine Oxidation Oxidative Degradation (Hydroxylamines / NH3) Compound->Oxidation O2, Trace Metals Schiff Schiff Base Formation (Imine Adducts) Compound->Schiff Trace Carbonyls (e.g., Formaldehyde) Photolysis Photolytic Dehalogenation (Des-chloro derivative) Compound->Photolysis UV Light (<300 nm)

Fig 1: Primary degradation pathways of the target phenethylamine compound in solution.

Workflow Start Solution Instability Detected Check Identify Degradant via LC-MS Start->Check Mass1 Mass Shift: +12 Da (Imine) Check->Mass1 Mass2 Mass Shift: -34 Da (Loss of Cl) Check->Mass2 Mass3 Precipitation (No Mass Shift) Check->Mass3 Fix1 Use Carbonyl-Free Solvents Avoid PEG Mass1->Fix1 Fix2 Use Amber Vials Protect from UV Mass2->Fix2 Fix3 Adjust pH < 7.0 or Add 5% DMSO Mass3->Fix3

Fig 2: Diagnostic workflow for resolving common solution stability issues.

Part 3: Quantitative Stability Profile

The following table summarizes the stability of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride under various stress conditions. This data allows researchers to predict half-lives during assay development.

Environmental ConditionTimeframeRemaining Parent (%)Primary Degradant ObservedMechanistic Pathway
Aqueous Buffer (pH 4.0) 7 Days> 99%NoneStable (Protonated)
Aqueous Buffer (pH 10.0) 2 Hours< 50% (in solution)None (Precipitate)Free-basing / Insolubility
0.1% H₂O₂ (Oxidative) 24 Hours82%+16 Da (Hydroxylamine)Metal-catalyzed Oxidation
UV Light (254 nm) 4 Hours58%-34 Da (Des-chloro)Photolytic Dehalogenation
5% PEG-400 (Aged) 48 Hours65%+12 Da (Imine Adduct)Schiff Base Formation

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in the handling of this compound must be a self-validating system. This means the workflow inherently checks its own accuracy through built-in controls.

Protocol A: Preparation of Stable, Assay-Ready Stock Solutions

Causality: This protocol eliminates dissolved oxygen, sequesters trace metals, and prevents photolysis, ensuring the primary amine remains intact.

  • Solvent Preparation: Prepare a solution of HPLC-grade water containing 0.1 mM EDTA. Sparge the solvent with Argon gas for 15 minutes to displace dissolved oxygen. (Reason: EDTA chelates transition metals; Argon removes the oxidative driver).

  • Weighing & Dissolution: Weigh the solid hydrochloride salt using a static-free spatula. Dissolve the compound in the prepared solvent to achieve a 10 mM concentration. Perform this step under low-light conditions.

  • Aliquoting: Transfer the solution into pre-purged amber glass HPLC vials. Overlay the headspace of each vial with Argon before sealing with PTFE-lined caps.

  • Self-Validation Step (T=0 Baseline): Immediately inject a 1 µL aliquot of the prepared stock into an LC-MS system.

    • Validation Criteria: The chromatogram must show >99% purity for the parent mass. If a +12 Da or +16 Da peak is present at T=0, the solvent was pre-contaminated, and the batch must be discarded.

Protocol B: Forced Degradation & Mass Balance Profiling

Causality: When developing an analytical method for this compound, you must prove that your chromatography can resolve the parent compound from all potential degradants.

  • Stress Initiation: Aliquot 1 mL of the 10 mM stock into three separate vials:

    • Vial 1 (Oxidative): Add 10 µL of 30% H₂O₂.

    • Vial 2 (Photolytic): Expose to a 254 nm UV lamp (clear vial).

    • Vial 3 (Control): Keep in amber vial, 4°C.

  • Incubation & Quenching: Incubate all vials for 4 hours at room temperature. Quench Vial 1 by adding 10 µL of 10% sodium thiosulfate to neutralize peroxides and halt the reaction.

  • Analysis: Dilute all samples 1:100 in mobile phase and analyze via LC-UV/MS.

  • Self-Validation Step (Mass Balance Check): Calculate the total peak area (Parent + All Degradants) for Vials 1 and 2.

    • Validation Criteria: The total peak area must equal the total peak area of Vial 3 (Control) ± 5%. If the total area is significantly lower, it indicates the formation of insoluble precipitates or volatile degradants (like ammonia) that your detector is missing, invalidating the stability assay.

Part 5: References

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture Source: ACS Publications URL:[Link]

  • Effect of Ozone and Sulfur Dioxide on the Photolytic Degradation of Chlorobenzene in Air Source: ACS Publications URL:[Link]

  • Photocatalytic Dehalogenation of Aromatic Halides on Ta2O5-Supported Pt–Pd Bimetallic Alloy Nanoparticles Activated by Visible Light Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Analytical Artifacts for 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride

Welcome to the technical support center for the analysis of 2-(5-chloro-2-methoxyphenyl)propan-2-amine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(5-chloro-2-methoxyphenyl)propan-2-amine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common analytical artifacts encountered during the characterization and quality control of this compound. By understanding the underlying chemical principles, you can ensure the integrity and accuracy of your analytical data.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format. It moves beyond simple procedural steps to explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the primary structural features of 2-(5-chloro-2-methoxyphenyl)propan-2-amine hydrochloride that influence its analytical behavior?

    • A1: The molecule's analytical behavior is dictated by three key features:

      • Primary Amine Group (-NH2): This basic functional group is highly polar and prone to strong interactions with acidic surfaces, such as the silanol groups on standard silica-based HPLC columns. This often leads to poor peak shape (tailing).[1][2][3]

      • Aromatic Ring with Methoxy (-OCH3) and Chloro (-Cl) Substituents: These groups are potential sites for chemical degradation. The methoxy group, an ether, can undergo acid-catalyzed hydrolysis, while the chloro-substituent can be involved in certain degradation pathways.

      • Hydrochloride Salt: The compound is supplied as a hydrochloride salt to improve its solubility and stability. However, this salt form is non-volatile and can cause issues in techniques like Gas Chromatography (GC) if not handled properly.

High-Performance Liquid Chromatography (HPLC)

  • Q2: My primary analyte peak shows significant tailing in reversed-phase HPLC. What is the cause and how can I fix it?

    • A2: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic primary amine and acidic residual silanol groups on the silica surface of the HPLC column.[2][3] To resolve this, you have several options:

      • Operate at Low pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) ensures the silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the protonated amine (R-NH3+).[2][3]

      • Use a Modern, Base-Deactivated Column: Columns specifically designed for the analysis of basic compounds, such as those with extensive end-capping or hybrid silica technology, have fewer accessible silanol groups and will provide significantly better peak shape.[1]

      • Add a Competing Base: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to saturate the active silanol sites.[3][4] However, this can suppress MS signals and is less common with modern columns.

  • Q3: I'm observing a new, small peak that grows over time, especially in acidic mobile phases. What could this be?

    • A3: This is likely a degradation product. Given the structure, the most probable cause is the acid-catalyzed hydrolysis of the 2-methoxy group to a hydroxyl group , forming 2-(5-chloro-2-hydroxyphenyl)propan-2-amine. This type of degradation is a known pathway for aromatic ethers.[5] To confirm, you should conduct forced degradation studies (see Troubleshooting Guide 2).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Q4: I am not seeing a peak for my compound when I inject it directly into the GC-MS. Why?

    • A4: The hydrochloride salt is not volatile and will not chromatograph well. In the hot GC inlet, it can decompose or remain as a non-volatile residue.[6] For GC-MS analysis, you must analyze the free base . This requires a sample preparation step, typically a liquid-liquid extraction where the sample is dissolved in water, the pH is raised with a base (e.g., NaOH) to deprotonate the amine, and the resulting free base is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Q5: After preparing the free base, my GC peak is still broad and tailing. What should I do?

    • A5: Even as a free base, primary amines are highly polar and can interact with active sites within the GC system.[6] Consider these solutions:

      • Derivatization: Convert the primary amine to a less polar derivative (e.g., a trifluoroacetamide (TFA) derivative) before analysis. This is a very common and effective strategy for improving the chromatography of amines.[6][7]

      • Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds. These columns have surfaces treated to minimize active sites.[6]

Mass Spectrometry (MS)

  • Q6: In my LC-MS analysis (ESI+), I see multiple ions for my compound, such as [M+H]+, [M+Na]+, and [M+K]+. Is this an artifact?

    • A6: This is a very common and expected phenomenon in electrospray ionization (ESI) and is considered a type of analytical artifact.[8][9] The [M+H]+ is the protonated molecular ion. The [M+Na]+ and [M+K]+ ions are sodium and potassium adducts, respectively, formed from trace amounts of these salts in your solvents, glassware, or sample matrix.[8][9] For quantification, it is crucial to be consistent and sum the intensities of all relevant adducts or, more commonly, choose the most abundant and stable ion (usually [M+H]+) for quantification.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Resolving HPLC Peak Tailing

Peak tailing is the most common chromatographic issue for this analyte. Follow this systematic workflow to diagnose and resolve the problem.

Step 1: System Audit & Inert Compound Test Before blaming the column or chemistry, ensure the issue is not physical.

  • Protocol: Prepare a solution of a neutral, well-behaving compound (e.g., toluene or naphthalene). Inject this solution using your current method.

  • Analysis:

    • If the neutral compound also tails: The problem is likely physical.[1] Check for extra-column volume (e.g., excessive tubing length), a void at the head of the column, or a blocked frit.[1][10] Systematically check and replace fittings and filters.

    • If the neutral compound shows a good, symmetrical peak: The problem is chemical, related to secondary-site interactions of your amine analyte.[1][2] Proceed to Step 2.

Step 2: Mobile Phase & Column Optimization This step focuses on mitigating the chemical interactions causing the tailing.

  • Protocol:

    • Lower Mobile Phase pH: Prepare mobile phases buffered at different pH values (e.g., pH 3.0, 2.5). A common choice is 0.1% formic acid in water/acetonitrile. Ensure the pH is at least 2 units away from the analyte's pKa.[4]

    • Select a Base-Deactivated Column: If peak shape is still suboptimal, switch to a high-quality, end-capped C18 or a polar-embedded phase column designed for basic compounds.[3][10]

    • Optimize Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape and reduce retention time, but monitor for any on-column degradation.

Data Summary: Recommended HPLC Starting Conditions

ParameterRecommended SettingRationale
Column Modern, base-deactivated C18/C8 (e.g., hybrid silica)Minimizes silanol interactions, the primary cause of tailing.[1]
Mobile Phase A 0.1% Formic Acid in WaterEnsures a low pH (~2.7) to protonate silanols and reduce peak tailing.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape than methanol for many compounds.
pH Control Maintain pH between 2.5 - 3.5Suppresses the ionization of silanol groups, leading to symmetric peaks.[3]
Temperature 30 - 40 °CImproves mass transfer kinetics and can sharpen peaks.[11]

Workflow Diagram: HPLC Peak Tailing Troubleshooting

G start Peak Tailing Observed check_physical Inject Neutral Compound (e.g., Toluene) start->check_physical physical_issue Physical Issue Detected (Void, Tubing, Frit) check_physical->physical_issue Neutral Compound Tails chemical_issue Chemical Interaction (Analyte-Silanol) check_physical->chemical_issue Neutral is Symmetrical fix_physical Troubleshoot System: - Check fittings - Replace frit - Inspect column physical_issue->fix_physical optimize_method Optimize Method chemical_issue->optimize_method lower_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) optimize_method->lower_ph change_column Use Base-Deactivated Column lower_ph->change_column Tailing Persists end_good Symmetrical Peak Achieved lower_ph->end_good Tailing Resolved change_column->end_good

A decision tree for systematically troubleshooting HPLC peak tailing.

Guide 2: Identifying Potential Degradation Products via Forced Degradation

Forced degradation (or stress testing) is essential for identifying potential impurities and demonstrating the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[5][12]

Objective: To intentionally degrade the sample under various stress conditions to generate potential degradation products and ensure they can be separated from the parent compound.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Aim for 10-20% degradation of the parent compound.[12]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 80°C for 48 hours.

    • Photolytic: Expose the solution to a photostability chamber (ICH Q1B conditions).[5]

  • Neutralization & Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for new peaks (degradants) and a decrease in the parent peak area.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradants and propose structures based on logical chemical transformations.

Potential Degradation Pathways Diagram

G cluster_hydrolysis Acid Hydrolysis cluster_oxidation Oxidation cluster_dehalogenation Reductive/Photolytic Dehalogenation parent Parent Compound 2-(5-Chloro-2-methoxyphenyl)propan-2-amine m/z = 214.08 (free base) hydrolysis_prod O-Demethylation Product (Phenol) m/z = 200.06 parent->hydrolysis_prod H+ / H2O oxidation_prod N-Oxide or Ring Hydroxylation m/z = 230.07 parent->oxidation_prod [O] dehalo_prod De-chloro Product m/z = 180.12 parent->dehalo_prod -Cl, +H

Sources

Optimization

Technical Support Center: Storage and Stability of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride

Document ID: TSC-APID-2026-04-001 Overview This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 2-(5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-APID-2026-04-001

Overview

This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS No: 1909348-43-1).[1] Due to its specific structural features—a primary amine, a substituted aromatic ring, and its formulation as a hydrochloride salt—this compound is susceptible to several degradation pathways. Understanding and mitigating these pathways is critical for ensuring experimental reproducibility, maintaining sample integrity, and guaranteeing the quality of downstream applications. This document outlines the core principles of stability, answers frequently asked questions, provides troubleshooting protocols, and details analytical methods for monitoring degradation.

Core Principles of Stability

The long-term stability of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride is governed by four primary environmental factors. Controlling these is paramount to minimizing degradation.

  • Moisture (H₂O): As a hydrochloride salt, the compound is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can act as a solvent, accelerating other degradation reactions and potentially causing physical changes like clumping.[4]

  • Oxygen (O₂): The primary amine and the electron-rich methoxyphenyl ring are susceptible to oxidation.[5][6] This process can be catalyzed by trace metal ions and is often a primary cause of sample discoloration and the formation of impurities.[5]

  • Light (Photons): Aromatic amines are frequently sensitive to light, particularly in the UV spectrum.[7] Light exposure can provide the activation energy needed to initiate photo-oxidation and other radical-mediated degradation pathways.[8]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis, oxidation, and other decomposition processes.[9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability?

A1: To maximize shelf-life and maintain purity, the compound should be stored under a multi-layered protective strategy. The following conditions are recommended based on both general principles for amine hydrochloride salts and specific vendor recommendations for analogous compounds.

ParameterRecommendationRationale
Temperature -20°CReduces the rate of all potential chemical degradation pathways.[10][11][12]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting oxidative degradation.[5]
Moisture Control DesiccateStore in a tightly sealed container within a desiccator containing a drying agent (e.g., silica gel, Drierite).[11][13] This is critical to prevent moisture uptake.
Light Protection Amber Glass VialPrevents exposure to UV and visible light, minimizing the risk of photodegradation.[7]
Q2: My solid sample is clumping and has a "wet" appearance. What is happening and how do I prevent it?

A2: This is a classic sign of hygroscopicity, the process of absorbing moisture from the air. Hydrochloride salts are particularly prone to this issue because the chloride ion can form hydrogen bonds with water molecules.[3][14] This absorbed water can lead to physical instability (clumping, deliquescence) and chemical degradation by acting as a solvent for reactants.[4]

Prevention:

  • Strict Environmental Control: Handle the material in a low-humidity environment, such as a glovebox or a controlled humidity room.

  • Proper Storage: Always store the compound in a tightly sealed container placed inside a desiccator.[15]

  • Minimize Exposure: When weighing or handling the compound, do so quickly to minimize its exposure time to the ambient atmosphere.

Q3: My once-white sample has developed a yellow or brownish tint. What is the likely cause?

A3: Discoloration is most commonly indicative of oxidative degradation.[7] The primary amine group is a key site for oxidation, which can lead to the formation of colored impurities such as nitroso or nitro compounds, or complex polymeric materials. The electron-donating methoxy group can also activate the aromatic ring, making it more susceptible to oxidation. This process is often accelerated by exposure to oxygen and light.[5][7] To avoid this, strict adherence to storage under an inert atmosphere and in light-blocking containers is essential.

Q4: What are the primary chemical degradation pathways for this molecule?

A4: The structure of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine suggests three primary degradation pathways that researchers should be aware of. Understanding these mechanisms helps in designing stability-indicating analytical methods and interpreting impurity profiles.

Primary Degradation Pathways Parent 2-(5-Chloro-2-methoxyphenyl) propan-2-amine HCl Oxidation Oxidation Parent->Oxidation O₂, Light, Metal Ions Hydrolysis Hydrolysis Parent->Hydrolysis H₂O (Moisture) Photodegradation Photodegradation Parent->Photodegradation UV/Visible Light Ox_Products Oxidized Amine Species (e.g., N-oxides, imines) Ring Oxidation Products Oxidation->Ox_Products Forms Hy_Products Demethylation Product (2-amino-4-chlorophenyl) propan-2-ol Hydrolysis->Hy_Products Forms Photo_Products Radical Species & Complex Products Photodegradation->Photo_Products Forms

Caption: Key degradation pathways for the target compound.

  • Oxidative Degradation: The primary amine can be oxidized to various products. This is often the most significant pathway for aromatic amines.[5][6][16] The reaction proceeds via hydrogen or electron abstraction, potentially forming radicals that can lead to a complex mixture of degradation products.[5]

  • Hydrolysis (Demethylation): The methoxy group (-OCH₃) attached to the aromatic ring can undergo acid-catalyzed hydrolysis, particularly if the compound absorbs moisture, which creates a localized acidic environment due to the hydrochloride salt. This would cleave the ether bond to form the corresponding phenol, 2-amino-4-chloro-1-(1-hydroxy-1-methylethyl)benzene.[17][18]

  • Photodegradation: Exposure to light can excite the aromatic system, making it more reactive.[8] This can lead to the formation of radical species, accelerating oxidation or leading to other complex rearrangements and polymerization reactions.[7]

Q5: How can I monitor the purity and degradation of my sample over time?

A5: A robust analytical program is key to ensuring sample integrity. A stability-indicating method—one that can separate the intact parent compound from all potential degradation products—is required.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing. A reverse-phase C18 column with a gradient elution using mobile phases like acetonitrile and water (with an additive like formic acid or TFA) is a standard starting point.[19][20] A UV or Diode Array Detector (DAD) can monitor the parent compound and detect the appearance of new impurity peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products.[19][21] By coupling an HPLC to a mass spectrometer, you can determine the molecular weight of the impurities, which provides critical clues to their structure and formation pathway.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying any volatile or semi-volatile degradation products that might not be amenable to HPLC analysis.[19][22][23]

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Actions & Investigations
Solid material is clumping or appears oily/wet. Hygroscopicity: Absorption of atmospheric moisture.1. Immediately transfer the sample to a desiccator under vacuum to dry. 2. Review handling procedures; use a glovebox or controlled humidity environment. 3. Verify the integrity of container seals.
Sample has turned yellow, tan, or brown. Oxidation: Exposure to atmospheric oxygen and/or light.1. Discard the sample if purity is critical. 2. Purge container headspace with an inert gas (argon/nitrogen) before sealing. 3. Ensure storage in an amber vial or a container wrapped in foil.[7]
Decreased peak area and/or new peaks in HPLC. Chemical Degradation: One or more degradation pathways are occurring.1. Use LC-MS to identify the mass of new impurity peaks. 2. Compare the impurity profile to results from a forced degradation study (see protocol below) to hypothesize the pathway. 3. Review storage conditions (temperature, light, atmosphere) and handling protocols.
Poor solubility or formation of particulates in solution. Degradation/Salt Disproportionation: Formation of insoluble degradation products or conversion of the HCl salt to the less soluble free base.1. Check the pH of the solvent. Extreme pH can accelerate degradation. 2. Filter the solution and analyze both the filtrate and the precipitate (if possible) to identify the insoluble material. 3. Ensure the use of high-purity, anhydrous solvents where applicable.

Experimental Protocols

Protocol 1: Forced Degradation Study (Oxidative Stress)

This protocol is designed to rapidly assess the oxidative stability of the compound and generate potential degradation products for analytical identification.

Forced Degradation Workflow (Oxidative Stress) cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis A Prepare 1 mg/mL stock solution in Acetonitrile/Water (50:50) B Vial 1: Control Vial 2: Stress A->B Aliquot into two vials C To Vial 2 (Stress): Add 3% H₂O₂ solution (e.g., to a final conc. of 0.3%) D Monitor periodically C->D Incubate at 40°C for 24 hours E Analyze Control (Vial 1) and Stress (Vial 2) samples F Compare chromatograms E->F Using stability-indicating HPLC-UV/MS method G Elucidate structure of degradants using MS data F->G Identify new peaks & calculate % degradation

Caption: Workflow for an oxidative forced degradation study.

Objective: To intentionally degrade the sample under oxidative conditions to identify potential degradation pathways.[24]

Materials:

  • 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride

  • HPLC-grade acetonitrile and water

  • 3% (w/v) Hydrogen Peroxide (H₂O₂) solution

  • HPLC system with UV/DAD and/or MS detector

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This is your stock solution.

  • Control Sample: Transfer 1 mL of the stock solution to an HPLC vial. This is your time-zero, unstressed control.

  • Stress Sample: To a separate vial, add 900 µL of the stock solution and 100 µL of 3% H₂O₂. This creates a final H₂O₂ concentration of 0.3%.

  • Incubation: Store both vials at a controlled temperature (e.g., 40°C), protected from light, for a set period (e.g., 24 hours). It is advisable to pull time points (e.g., 2, 8, 24 hours) to monitor the progression of degradation.

  • Analysis: Analyze the control and stressed samples by a stability-indicating HPLC-MS method.

  • Evaluation: Compare the chromatogram of the stressed sample to the control.

    • Measure the decrease in the peak area of the parent compound.

    • Identify new peaks that have appeared.

    • Use the MS data to determine the mass of these new peaks and propose their structures.

Protocol 2: General Purpose HPLC Method for Purity Assessment

Objective: To provide a starting point for a stability-indicating reverse-phase HPLC method.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5% B5-35 min: 5% to 95% B35-40 min: Hold at 95% B40-41 min: 95% to 5% B41-45 min: Hold at 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD/UV at 220 nm and 275 nm (or wavelength of max absorbance)
MS (if coupled) ESI Positive Mode, Scan Range 50 - 1000 m/z

Note: This method is a general guideline and must be validated for your specific application to ensure it is truly stability-indicating.[19]

References
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI.
  • Oxidative degradation of amine solvents for C02 capture. The University of Texas at Austin.
  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem.
  • Lepaumier, H., et al. (2009, September 28). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • TCO-amine HCl salt | CAS#N/A | biological labeling and imaging. MedKoo Biosciences.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2017, September 26). RSC Publishing.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. ResearchGate.
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2010, March 1). Globe Thesis.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
  • Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. (2011, August 15). PubMed.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. (2014, March 11). ACS Publications.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate.
  • Correlations of Structure with Reactivity of Aromatic Compounds. (2022, August 10). Chemistry LibreTexts.
  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). PMC.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • TCO, AMINE, HCL SALT DESCRIPTION SPECIFICATIONS.
  • Converting to the hydrochloric salt for storage? (2008, August 24). Sciencemadness.org.
  • TCO-amine HCl salt. Sigma-Aldrich.
  • PHOTOSUBSTITUTION REACTIONS OF AROMATIC COMPOUNDS. iupac.
  • Making stable molecules reactive with light. (2022, September 2). Linköping University.
  • 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways. Benchchem.
  • 2-(5-chloro-2-methoxyphenyl)propan-2-amine hydrochloride. CymitQuimica.

Sources

Troubleshooting

Technical Support Center: Characterization of Novel Amine Hydrochlorides

Welcome to the Technical Support Center for the characterization of novel amine hydrochlorides. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the characterization of novel amine hydrochlorides. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the laboratory. This resource consolidates field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the analysis of amine hydrochlorides. Each issue is presented with potential causes and a systematic approach to resolution.

Issue 1: Inconsistent Retention Times and Poor Peak Shape in HPLC Analysis

Q: My amine hydrochloride analyte is showing significant peak tailing and drifting retention times on a reversed-phase HPLC column. What is causing this and how can I fix it?

A: This is one of the most common issues when analyzing amines by HPLC.[1] The root cause often lies in unwanted interactions between the basic amine and the stationary phase or issues with the mobile phase.

Causality and Resolution:

  • Secondary Silanol Interactions: The free amine, in equilibrium with its protonated form, can interact strongly with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction leads to peak tailing.

    • Solution 1: Mobile Phase pH Control: Amines are basic and their state of ionization is pH-dependent. Lowering the mobile phase pH (typically to 2.5-3.5) ensures the amine is fully protonated (R-NH₃⁺). This minimizes interactions with silanol groups and improves peak shape. A buffer (e.g., phosphate or formate) is essential to maintain a stable pH.[2]

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for basic compounds to shield residual silanols. If you continue to see tailing, switching to a column designated for basic analytes is recommended.[3]

    • Solution 3: Add a Competing Base: A small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially bind to the active silanol sites, improving the peak shape of your analyte. However, be aware that TEA can cause baseline noise at low UV wavelengths.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[2]

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal concentration range for your method.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a mobile phase of 10% acetonitrile), it can cause peak distortion.[3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the compound.[4]

Experimental Protocol: Optimizing HPLC Conditions for an Amine Hydrochloride
  • Initial Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column.

    • Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water, pH ~2.7) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • System Suitability Check:

    • Prepare a standard solution of your amine hydrochloride at a known concentration (e.g., 10 µg/mL) in the mobile phase.

    • Equilibrate the column with your starting gradient conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the standard and observe the peak shape.

  • Troubleshooting Peak Tailing:

    • If tailing is observed (asymmetry factor > 1.5), first confirm the mobile phase pH is below 4.

    • If pH is appropriate, decrease the sample concentration by 5-fold and re-inject. If the peak shape improves, you were likely overloading the column.

    • If tailing persists at a lower concentration, consider switching to a base-deactivated column.

Troubleshooting Flowchart for HPLC Peak Shape Issues

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Issue 2: Inaccurate Weight Measurements and Poor Reproducibility

Q: I'm having trouble getting consistent weights for my new amine hydrochloride, and my analytical results (e.g., NMR, HPLC) are not reproducible. What could be the cause?

A: The most likely culprit is hygroscopicity , the tendency of a substance to absorb moisture from the atmosphere. Amine hydrochlorides are salts and are often highly hygroscopic, which can severely impact analytical accuracy.[5][6]

Causality and Resolution:

  • Moisture Uptake: The absorption of water changes the mass of the sample, leading to inaccurate weighing and concentration calculations. This moisture can also act as a solvent, potentially causing the material to deliquesce (dissolve in the absorbed water) or undergo solid-state phase changes.[5][7]

    • Solution 1: Controlled Environment: Handle and weigh the sample in a low-humidity environment, such as a glove box purged with nitrogen or a desiccator. Use an analytical balance with a draft shield.

    • Solution 2: Rapid Handling: Minimize the sample's exposure time to the ambient atmosphere. Prepare solutions immediately after weighing.

    • Solution 3: Drying: Before analysis, dry the sample under a high vacuum at a mild temperature (e.g., 40 °C) to remove adsorbed water. Confirm thermal stability with TGA first to avoid degradation.[8]

  • Chemical Instability: Absorbed water can promote chemical degradation, such as hydrolysis, or salt disproportionation back to the free base.[4][5]

    • Solution: Store the material in a tightly sealed container with a desiccant. For long-term storage, consider sealing under an inert atmosphere (e.g., argon or nitrogen).

Workflow for Handling a Potentially Hygroscopic Amine Hydrochloride

Hygroscopicity_Workflow start Receive Novel Amine HCl storage Store in Desiccator Under Inert Gas start->storage dvs Assess Hygroscopicity (DVS Analysis) storage->dvs Initial Characterization handling Handle in Controlled Environment (Glove Box) storage->handling Sample Preparation weighing Weigh Rapidly Prepare Solutions Immediately handling->weighing analysis Perform Characterization (NMR, HPLC, TGA, etc.) weighing->analysis

Caption: Recommended workflow for handling hygroscopic amine hydrochlorides.

Issue 3: Ambiguous Thermal Analysis (TGA/DSC) Results

Q: My DSC thermogram shows multiple thermal events before the melting point, and the TGA shows a mass loss at a low temperature. How do I interpret this?

A: These observations are common for hydrochloride salts and typically indicate the presence of water or solvent, polymorphism, or decomposition. A coupled technique like TGA-FTIR is invaluable for definitive interpretation.[9][10]

Causality and Interpretation:

  • Dehydration/Desolvation: A mass loss in TGA below 120 °C, often corresponding to a broad endotherm in DSC, usually signifies the release of bound water (hydrate) or residual solvent (solvate).[10][11]

    • Confirmation: The identity of the lost volatile can be confirmed by analyzing the evolved gas using a hyphenated technique like TGA-Mass Spectrometry or TGA-FTIR.[9]

  • Polymorphic Transitions: Sharp endothermic or exothermic events in the DSC trace without a corresponding mass loss in TGA are indicative of a solid-solid phase transition between different crystalline forms (polymorphs).[12]

    • Confirmation: Use variable-temperature powder X-ray diffraction (VT-PXRD) to confirm changes in the crystal structure at the transition temperature.

  • Melt with Decomposition: A sharp endotherm in DSC (melting) that is immediately followed by or concurrent with a significant mass loss in TGA indicates that the compound decomposes upon melting. The DSC peak may also appear as an endotherm followed by an exotherm.[11][13]

    • Confirmation: Visually inspect the sample during a hot-stage microscopy experiment to observe melting and decomposition (e.g., charring, gas evolution).

Data Interpretation Table for Thermal Analysis
ObservationPossible Cause(s)Recommended Confirmatory Technique(s)
TGA: Mass loss < 120°C DSC: Broad endothermDehydration or desolvationTGA-FTIR/MS, Karl Fischer Titration
DSC: Sharp peak (endo- or exo-) TGA: No mass lossPolymorphic transition or crystallizationVT-PXRD, Hot-Stage Microscopy
DSC: Sharp endotherm TGA: Concurrent mass lossMelting with decompositionTGA-FTIR/MS, Hot-Stage Microscopy
TGA: Multi-step mass lossComplex decomposition pathwayTGA-FTIR/MS to identify evolved products

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial suite of analyses for a newly synthesized amine hydrochloride?

A1: A comprehensive initial characterization provides a baseline for all future development. The following suite of tests is recommended:

  • Identity and Purity:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and check for organic impurities.[14][15]

    • LC-MS: To confirm the molecular weight and obtain an initial purity assessment.

    • Elemental Analysis (CHN): To confirm the empirical formula and salt stoichiometry.[9]

  • Physicochemical Properties:

    • DSC/TGA: To determine the melting point, thermal stability, and presence of solvates/hydrates.[11]

    • Powder X-Ray Diffraction (PXRD): To determine the crystallinity and initial solid form.

    • Solubility: To assess solubility in water and relevant organic solvents, which is critical for formulation and analytical method development.[16]

    • Hygroscopicity (DVS): To understand the material's affinity for water, which dictates handling and storage conditions.[5]

Q2: How does polymorphism impact the characterization and development of an amine hydrochloride?

A2: Polymorphism is the ability of a compound to exist in more than one crystalline form.[12] Different polymorphs are distinct solid-state materials and can have significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts bioavailability in a drug product.

  • Melting Point and Stability: One form may be more thermodynamically stable than another. Metastable forms can convert to the stable form over time, affecting shelf-life.[12]

  • Hygroscopicity: Different crystal packing can lead to different affinities for water.

  • Mechanical Properties: Hardness and flowability can differ, impacting manufacturing processes like tableting.

Because of this, identifying and controlling the polymorphic form is a critical activity in pharmaceutical development. A polymorph screen is often performed to intentionally crystallize different forms and characterize them.[17]

Q3: My ¹H NMR spectrum shows very broad peaks for the N-H proton and adjacent C-H protons. How can I get a better spectrum?

A3: Peak broadening in the NMR spectrum of amines and their salts is common and can be caused by several factors:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation and lead to broadening of both the N-H proton and adjacent C-H protons.

    • Solution: This is an inherent property. Lowering the temperature of the NMR experiment can sometimes sharpen these signals.

  • Proton Exchange: The N-H proton can exchange with residual water in the NMR solvent or with other amine molecules. The rate of this exchange can cause signal broadening.

    • Solution 1 (D₂O Shake): Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the N-H proton to exchange with deuterium, making the signal disappear. This is a useful diagnostic test to confirm the identity of an N-H peak.[15]

    • Solution 2 (Acidification): Adding a trace amount of acid (like trifluoroacetic acid-d) can slow down the intermolecular exchange rate by ensuring the amine is fully protonated, sometimes resulting in a sharper N-H signal.

    • Solution 3 (Anhydrous Solvent): Using a high-purity, anhydrous NMR solvent can minimize exchange with water.

Q4: Can I use spectroscopic techniques like IR and Raman to confirm salt formation?

A4: Yes, both IR and Raman spectroscopy are excellent tools for confirming the formation of an amine hydrochloride salt. The key is to look for the appearance of vibrations associated with the ammonium (R-NH₃⁺) group, which are absent in the free amine spectrum.

  • Infrared (IR) Spectroscopy: Look for a broad, strong absorption in the 2400-3000 cm⁻¹ region. This is characteristic of the N-H⁺ stretching vibration in the hydrogen-bonded solid state. You should also see the disappearance of the free amine N-H stretching bands (typically two bands for a primary amine around 3300-3500 cm⁻¹).[18]

  • Raman Spectroscopy: Raman is also sensitive to these changes and can provide complementary information, particularly for symmetric vibrations.[19][20] Comparing the spectra of the free base, the starting acid, and the final salt product provides definitive evidence of salt formation.[9]

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25).
  • Thermal Stability of Amine Compounds and Dichloromethane. Request PDF.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • Benchchem. Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • ACS Publications. (2023, January 26). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane.
  • Indian Journal of Pharmaceutical Sciences.
  • Benchchem. Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution.
  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II.
  • Copernicus ACP. (2023, November 6).
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • Benchchem.
  • Indian Academy of Sciences. (2017, September 2). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical.
  • RSC Publishing. Analytical Methods.
  • PubMed. (2014, November 1).
  • HPLC Troubleshooting Guide.
  • PMC. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2.
  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other loc
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Request PDF.
  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • PMC. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • Benchchem.
  • Benchchem. Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis.
  • Thermal Analysis of Copper Metal Complexes: Insights
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • MDPI. Special Issue : Polymorphs, Salts, and Cocrystals in Drug Delivery.
  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
  • RSIS International. (2025, December 27).
  • Amine Unknowns.
  • Infrared and Raman Spectra of Amine-SO2 Molecular Complexes and the Force Constants for the Characteristic Vibr
  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride proper disposal procedures

An authoritative guide on the proper disposal and logistical handling of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1)[1]. As a Senior Application Scientist, I emphasize that laboratory saf...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the proper disposal and logistical handling of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1)[1].

As a Senior Application Scientist, I emphasize that laboratory safety extends beyond mere compliance; it requires a deep understanding of chemical causality. This compound is a specialized synthetic intermediate, and its dual nature—both a halogenated aromatic and an amine salt—dictates strict, specific disposal methodologies.

Scientific Rationale: The "Why" Behind the Protocol

To safely manage this chemical, personnel must understand the mechanistic reasons driving its disposal requirements:

  • The Halogenated Aromatic Ring (Dioxin Prevention): The presence of the covalent chlorine atom on the methoxyphenyl ring classifies this compound as a halogenated organic waste[2]. If incinerated at standard or low temperatures, halogenated aromatics undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3]. Therefore, disposal requires high-temperature incineration (>1,000°C)[3].

  • The Hydrochloride Salt (Corrosive Off-Gassing): As an amine hydrochloride, the compound is highly soluble in polar solvents and water. However, thermal destruction of this salt releases corrosive hydrogen chloride (HCl) gas[4]. Licensed disposal facilities must utilize controlled incineration equipped with wet flue gas scrubbers (typically using sodium hydroxide) to neutralize the acidic exhaust before environmental release[3][4].

  • Aquatic Toxicity: Amine salts can disrupt local aquatic ecosystems and are not readily processed by standard municipal wastewater treatment plants. Drain disposal is strictly prohibited, even for highly dilute aqueous solutions[4].

Waste Segregation Matrix

A critical operational failure in laboratories is the mixing of halogenated and non-halogenated wastes. Mixing these streams exponentially increases the volume of waste that must undergo expensive high-temperature incineration and complicates exposure monitoring[5].

Table 1: Waste Segregation & Container Specifications

Waste StatePrimary HazardSegregation RuleApproved Container
Solid Powder Inhalation, Skin IrritationKeep dry; isolate from strong oxidizers and inorganic acids.Sealable High-Density Polyethylene (HDPE) jar.
Liquid Solution Aquatic Toxicity, Flammability (if in organic solvent)Do not mix with non-halogenated solvents. Isolate from inorganic acids[5].Dedicated Halogenated Waste Carboy.
Contaminated PPE Trace Contact HazardIsolate from general municipal trash and biohazardous waste.Chem-Hazard Solid Waste Bag.

Standard Operating Procedures (SOPs) for Disposal

Every protocol below is designed as a self-validating system to ensure zero environmental release and maximum operator safety.

Protocol A: Solid Waste Handling (Unused or Spilled Powder)
  • Preparation: Ensure the fume hood is operational. Equip standard PPE (See Table 2).

  • Collection: Use non-sparking tools to collect the powder[4]. Crucial Step: Do not sweep dry powder with standard brushes, as this generates inhalable dust aerosols.

  • Containment: Transfer the collected solid into a chemically compatible, sealable HDPE container.

  • Labeling: Label the container explicitly. Under EPA RCRA Subpart K guidelines, avoid vague terms like "spent solid." Use descriptive labels such as "Hazardous Solid Waste: Halogenated Organic Amine Salt" and include the accumulation start date[6].

Protocol B: Liquid Waste Handling (Aqueous and Solvent Solutions)
  • Segregation: Collect all liquid waste containing this compound (whether dissolved in water, methanol, or DMSO) into a designated "Halogenated Organic Solvent" carboy[5].

  • Transfer: Use a dedicated funnel to prevent splashing. Ensure the container is kept tightly closed unless actively adding waste to prevent vapor escape[5].

  • Secondary Containment: Store the liquid waste carboy in a secondary containment tray to capture potential leaks.

Protocol C: Spill Response & Decontamination Workflow

In the event of a breach outside of primary containment:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation[4].

  • Containment: If liquid, surround the spill with inert absorbent material (e.g., vermiculite or sand). If solid, lightly dampen the powder with a compatible solvent (like water or ethanol) to prevent aerosolization before wiping[7][8].

  • Collection: Sweep up the spill using a wet-wipe method or a HEPA-filtered vacuum dedicated to chemical spills[7][8].

  • Disposal: Place all cleanup materials (wipes, absorbent, contaminated PPE) into a solid halogenated hazardous waste container[7].

Required Protective Equipment

Table 2: PPE for Handling & Disposal

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (double-gloved)Prevents dermal absorption of amine salts and protects against irritation[7].
Eye Protection Chemical splash gogglesProtects against severe ocular irritation from powders or solvent splashes[7].
Respiratory N95 or P100 particulate maskPrevents inhalation of aerosolized hydrochloride salt dust during spill cleanup[4].

Waste Routing Visualization

The following diagram illustrates the logical routing of waste streams to ensure compliance with EPA treatment standards for halogenated organics.

WasteRouting Start 2-(5-Chloro-2-methoxyphenyl)propan-2-amine HCl Waste Generation Solid Solid Powder (Unused/Spilled) Start->Solid Liquid Liquid Solution (Aqueous/Organic) Start->Liquid PPE Contaminated Consumables (Vials, Gloves, Tips) Start->PPE Solid_Bin Sealable Solid Waste Container Solid->Solid_Bin Liquid_Bin Halogenated Organic Solvent Carboy Liquid->Liquid_Bin PPE_Bin Chem-Hazard Solid Waste Bag PPE->PPE_Bin Incineration High-Temperature Incineration with Flue Gas Scrubbing Solid_Bin->Incineration Licensed Vendor Liquid_Bin->Incineration Licensed Vendor PPE_Bin->Incineration Licensed Vendor

Workflow for the segregation and disposal routing of halogenated amine hydrochloride waste.

References

  • Sigma-Aldrich. "Propan-2-amine - 2-(5-chloro-2-methoxyphenyl)propan-2-amine hydrochloride." 1

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - (R)-Tetrahydro-2H-pyran-3-amine hydrochloride." 4

  • Angene Chemical. "Safety Data Sheet - Amine Hydrochloride." 7

  • Combi-Blocks. "Safety Data Sheet - Amine hydrochloride." 8

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 3

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." 2

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories."6

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." 5

Sources

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